Deoxygedunin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309913. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Limonins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
21963-95-1 |
|---|---|
Formule moléculaire |
C28H34O6 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
[(1R,4bR,5R,6aR,10aR,10bR,12aR)-1-(furan-3-yl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f]isochromen-5-yl] acetate |
InChI |
InChI=1S/C28H34O6/c1-16(29)33-22-13-19-25(2,3)21(30)8-11-26(19,4)18-7-10-27(5)20(28(18,22)6)14-23(31)34-24(27)17-9-12-32-15-17/h8-9,11-12,14-15,18-19,22,24H,7,10,13H2,1-6H3/t18-,19+,22-,24+,26-,27-,28-/m1/s1 |
Clé InChI |
VOUDTVRGPAGHGA-SQIPALKSSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3[C@@]1(C4=CC(=O)O[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C |
SMILES canonique |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)OC(C4(CC3)C)C5=COC=C5)C)C)(C)C |
Autres numéros CAS |
21963-95-1 |
Synonymes |
deoxygedunin |
Origine du produit |
United States |
Foundational & Exploratory
Deoxygedunin: A Technical Whitepaper on its Natural Origin and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxygedunin, a tetranortriterpenoid derived from the Indian neem tree (Azadirachta indica), has emerged as a significant small molecule of interest in neuroscience and oncology.[1][2][3] Initially identified through screening of natural product libraries, it has been characterized as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[3][4] This technical guide provides a comprehensive overview of the origin of this compound, its biosynthetic context, and its molecular mechanism of action, with a focus on experimental data and protocols relevant to researchers in drug development.
Origin and Isolation
This compound is a naturally occurring limonoid found in the tissues of the Indian neem tree, Azadirachta indica.[1][2][3] It is structurally related to Gedunin, another prominent tetranortriterpenoid from the same source.[2] While the seminal research on this compound's neurotrophic properties by Jang et al. (2010) utilized a commercially sourced sample as part of a larger compound screen, the fundamental isolation procedures for Gedunin and its derivatives from Azadirachta indica provide a clear methodological framework.
Representative Experimental Protocol: Isolation of Gedunin from Azadirachta indica
The following protocol is a representative method for the isolation of Gedunin, from which the isolation of the less abundant this compound would follow similar principles of extraction and chromatographic separation.
1. Plant Material Collection and Preparation:
- Collect fresh leaves or bark of Azadirachta indica.
- Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.
- Grind the dried material into a coarse powder to increase the surface area for extraction.
2. Solvent Extraction:
- Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent, typically ethanol (B145695) or methanol, to extract a broad range of phytochemicals.
- Alternatively, a sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate (B1210297), then methanol) can be employed for preliminary fractionation.
3. Fractionation of the Crude Extract:
- Concentrate the crude extract under reduced pressure using a rotary evaporator.
- Subject the concentrated extract to liquid-liquid partitioning. A typical scheme would involve partitioning between n-hexane and methanol/water, followed by partitioning of the methanol/water phase with dichloromethane (B109758) or ethyl acetate. Limonoids like Gedunin and this compound are expected to be enriched in the dichloromethane or ethyl acetate fraction.
4. Chromatographic Purification:
- Subject the enriched fraction to column chromatography over silica (B1680970) gel.
- Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate gradually increasing.
- Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with UV light or a suitable staining reagent.
- Pool fractions containing compounds with similar TLC profiles.
5. Isolation and Characterization of this compound:
- Subject the pooled fractions containing the compound of interest to further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC), often with a reverse-phase column.
- Characterize the purified compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS), to confirm the structure of 14,15-Deoxygedunin.
Biosynthesis of this compound
This compound, as a tetranortriterpenoid, originates from the isoprenoid biosynthetic pathway in Azadirachta indica. The pathway involves the cyclization of squalene (B77637) and subsequent oxidative modifications.
Molecular Mechanism of Action: TrkB Receptor Activation
This compound has been identified as a direct agonist of the TrkB receptor, the primary receptor for BDNF.[3] Unlike BDNF, this compound is a small molecule that can cross the blood-brain barrier, making it a promising therapeutic candidate for neurological disorders.
Signaling Pathway
Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways crucial for neuronal survival, growth, and plasticity.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Cell/System | Reference |
| TrkB Binding Affinity (Kd) | 1.4 µM | In vitro binding assay | Jang et al., 2010 |
| Effective Concentration for Neuronal Protection (Glutamate-induced apoptosis) | 0.5 µM | Primary hippocampal neurons | Jang et al., 2010 |
| In vivo dosage for TrkB activation (intraperitoneal) | 5 mg/kg | Mice | Jang et al., 2010 |
| In vivo dosage for neuroprotection (MPTP model) | 5 mg/kg | Mice | Ren et al., 2016 |
Conclusion
This compound represents a compelling natural product with significant potential for the development of therapeutics for neurodegenerative diseases and other conditions where TrkB signaling is implicated. Its origin from the well-known medicinal plant Azadirachta indica underscores the value of natural product screening in drug discovery. The ability of this small molecule to activate the TrkB receptor and its downstream pro-survival pathways provides a strong foundation for further preclinical and clinical investigation. Future research will likely focus on optimizing its pharmacokinetic properties and exploring its efficacy in a wider range of disease models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Deoxygedunin: A Technical Guide to its Source, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxygedunin
This compound is a tetranortriterpenoid, a class of complex natural products, isolated from the Indian neem tree (Azadirachta indica).[1] It is a derivative of the more abundant gedunin (B191287), another bioactive compound found in the same source.[2][3] this compound has garnered significant interest in the scientific community for its potent neurotrophic and neuroprotective properties.[4][5] Research has demonstrated its function as a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[3][4] By activating the TrkB signaling pathway, this compound mimics the effects of BDNF, showing potential therapeutic applications in neurodegenerative diseases and depression.[3][4]
Natural Source
The principal natural source of this compound is the seed oil of the Indian neem tree, Azadirachta indica, a plant with a long history in traditional Indian medicine.[1] While other parts of the neem tree contain a variety of bioactive limonoids, the seeds are considered the most concentrated source of gedunin and its derivatives, including this compound.[1]
Extraction and Purification Protocol
While specific protocols detailing the extraction and isolation of this compound are not extensively published, a comprehensive methodology can be synthesized based on established procedures for related tetranortriterpenoids from Azadirachta indica. The following protocol outlines a likely effective approach.
Materials and Equipment
-
Plant Material: Dried neem seeds (Azadirachta indica)
-
Solvents: n-Hexane, methanol (B129727), ethanol (B145695), ethyl acetate (B1210297), dichloromethane (B109758) (all analytical grade)
-
Equipment:
-
Mechanical grinder
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass chromatography columns
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
Experimental Procedure
Step 1: Preparation of Plant Material
-
Obtain mature, dried neem seeds.
-
Grind the seeds into a coarse powder using a mechanical grinder.
Step 2: Defatting of the Seed Powder
-
Place the powdered neem seeds in a cellulose (B213188) thimble and load it into a Soxhlet apparatus.
-
Extract the powder with n-hexane for 6-8 hours to remove the bulk of the non-polar lipids (neem oil). This step is crucial as it enriches the subsequent extract with more polar compounds like gedunin and its derivatives.
-
Discard the n-hexane extract (or reserve for other purposes) and air-dry the defatted seed powder to remove residual solvent.
Step 3: Extraction of Tetranortriterpenoids
-
Transfer the defatted neem seed powder to a clean Soxhlet thimble.
-
Extract the powder with methanol or ethanol for 8-12 hours. These polar solvents are effective in extracting tetranortriterpenoids.
-
After extraction, concentrate the methanolic or ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.
Step 4: Purification by Column Chromatography
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass chromatography column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
n-Hexane:Ethyl Acetate (9:1)
-
n-Hexane:Ethyl Acetate (8:2)
-
n-Hexane:Ethyl Acetate (7:3)
-
n-Hexane:Ethyl Acetate (1:1)
-
100% Ethyl Acetate
-
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.
-
Fractions containing compounds with similar Rf values to gedunin standards (if available) should be pooled. This compound is expected to elute in fractions alongside gedunin due to their structural similarity.
Step 5: Isolation of this compound
-
The pooled fractions containing gedunin and its derivatives are further purified by a second round of column chromatography, often with a more shallow solvent gradient or an isocratic mobile phase.
-
Based on protocols for separating closely related gedunin derivatives, an isocratic purification using a solvent system such as n-hexane:dichloromethane:diethyl ether (5:3:2) may be effective in resolving this compound from gedunin and other related compounds.[2]
-
Monitor the fractions by TLC to identify and isolate the pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Data Presentation
| Extraction Method | Plant Part | Solvent System | Extraction Time | Yield | Reference |
| Soxhlet Extraction | Seeds | n-Hexane:Ethanol (50:50) | 6 hours | Oil: 53.5%, Azadirachtin: 1045 mg/kg | Simultaneous Extraction and Separation of Oil and Azadirachtin from Seeds and Leaves of Azadirachta indica using Binary Solvent |
| Soxhlet Extraction | Seeds | n-Hexane | 3 hours | Oil: 40.35% | Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods |
| Soxhlet Extraction | Seeds | Ethanol | 3 hours | Oil: 42.65% | Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods |
| Soxhlet Extraction | Seeds | Methanol | 3 hours | Oil: 42.89% | Extraction of Essential Oil from Neem Seed by Using Soxhlet Extraction Methods |
Signaling Pathway of this compound
This compound acts as a potent agonist of the TrkB receptor, initiating a cascade of intracellular signaling events that are crucial for neuronal survival, growth, and plasticity. The binding of this compound to the extracellular domain of TrkB induces the dimerization and autophosphorylation of the receptor on specific tyrosine residues, such as Tyr515.[6] This activation of TrkB leads to the recruitment of adaptor proteins and the subsequent activation of two major downstream signaling pathways:
-
The PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and inhibiting apoptosis.
-
The MAPK/ERK Pathway: This pathway plays a critical role in neurogenesis, synaptic plasticity, and long-term potentiation.
The activation of these pathways ultimately leads to the observed neurotrophic and antidepressant-like effects of this compound.
Mandatory Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
This compound-Induced TrkB Signaling Pathway
Caption: this compound activates the TrkB signaling cascade.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Deoxygedunin: A Technical Guide to its Mechanism of Action as a TrkB Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxygedunin, a natural product derived from the Indian neem tree (Azadirachta indica), has emerged as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB). This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with TrkB and the subsequent activation of downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of small molecule TrkB agonists for various neurological and psychiatric disorders. This compound activates the TrkB receptor and its downstream signaling pathways in a manner independent of Brain-Derived Neurotrophic Factor (BDNF).[[“]][2] Its ability to be orally available and to activate TrkB in the brain highlights its potential as a therapeutic agent.[2][3][4][5]
Core Mechanism of Action: TrkB Agonism
This compound exerts its neurotrophic and neuroprotective effects by directly targeting and activating the TrkB receptor.[[“]][2][3] The core mechanism involves several key steps:
-
Direct Binding to the TrkB Extracellular Domain (ECD): this compound directly binds to the extracellular domain of the TrkB receptor.[[“]] This interaction is selective for TrkB, with no significant binding to TrkA or TrkC receptors.[[“]]
-
Induction of Receptor Dimerization: Upon binding, this compound promotes the dimerization of TrkB receptors.[[“]] This conformational change is a critical step in the activation of the receptor's intrinsic kinase activity.
-
Autophosphorylation of the Kinase Domain: Dimerization leads to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of the TrkB receptor.[[“]] This phosphorylation event serves as a docking site for various intracellular signaling molecules, thereby initiating downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of this compound with the TrkB receptor and its biological effects.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | 1.4 µM | [3H]this compound binding assay | [[“]] |
Table 1: this compound-TrkB Binding Affinity.
| Application | Concentration/Dosage | Cell Type/Model | Effect | Reference |
| In Vitro Neuroprotection | 0.5 µM | Primary hippocampal neurons | Protection against glutamate-induced apoptosis | [4] |
| In Vitro TrkB Phosphorylation | 500 nM | Primary hippocampal neurons | Increased TrkB phosphorylation | [[“]] |
| In Vivo TrkB Activation | 5 mg/kg (i.p.) | BDNF conditional knockout mice | TrkB activation in the cortex | [[“]] |
| In Vivo Neuroprotection | 5 mg/kg (i.p.) | MPTP-induced mouse model of Parkinson's disease | Protection of dopaminergic neurons | [5] |
Table 2: Effective Concentrations and Doses of this compound.
Signaling Pathways Activated by this compound
This compound-induced TrkB activation initiates several key downstream signaling pathways that are crucial for neuronal survival, growth, and plasticity.[[“]][5]
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
This pathway is centrally involved in cell proliferation, differentiation, and survival.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
This pathway is a major signaling route for promoting cell survival and inhibiting apoptosis.
Phospholipase C-gamma (PLC-γ) Pathway
Activation of this pathway leads to the generation of second messengers that modulate intracellular calcium levels and protein kinase C activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TrkB Phosphorylation Assay (Western Blot)
This protocol outlines the steps to assess the level of TrkB phosphorylation in response to this compound treatment.
Detailed Steps:
-
Cell Culture and Treatment: Plate primary neurons or TrkB-transfected cells (e.g., HEK293T) at an appropriate density. Once attached, treat the cells with desired concentrations of this compound (e.g., 500 nM) or vehicle control for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated TrkB signal to the total TrkB signal or a loading control (e.g., β-actin or GAPDH).
Neurite Outgrowth Assay
This assay is used to assess the effect of this compound on promoting the growth of neurites, a key aspect of neuronal development and regeneration.
Detailed Steps:
-
Cell Seeding: Plate a suitable neuronal cell line (e.g., PC12 cells) or primary neurons on culture plates coated with an appropriate substrate (e.g., collagen or poly-L-lysine).
-
Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound or a positive control (e.g., Nerve Growth Factor for PC12 cells).
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (typically 24 to 72 hours).
-
Cell Fixation: Gently wash the cells with PBS and fix them with 4% paraformaldehyde in PBS.
-
Immunostaining: Permeabilize the cells and stain with an antibody against a neuronal marker such as β-III-tubulin to visualize the neurites. A fluorescently labeled secondary antibody is then used for detection.
-
Imaging: Acquire images of the stained cells using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify various parameters of neurite outgrowth, such as the average neurite length per cell, the number of neurites per cell, and the complexity of neurite branching.
Cell Survival/Neuroprotection Assay
This assay evaluates the ability of this compound to protect neurons from excitotoxic or oxidative stress-induced cell death.
Detailed Steps:
-
Cell Seeding: Plate primary neurons (e.g., hippocampal or cortical neurons) in multi-well plates.
-
Pre-treatment: Pre-treat the neurons with various concentrations of this compound (e.g., 0.5 µM) for 30 minutes to 1 hour.[4]
-
Induction of Cell Death: Induce neuronal cell death by adding a neurotoxic agent such as glutamate (e.g., 50 µM) or by subjecting the cells to oxygen-glucose deprivation (OGD).[4]
-
Incubation: Co-incubate the cells with the neurotoxin and this compound for a specified period (typically 16 to 24 hours).
-
Cell Viability Measurement: Assess cell viability using a suitable method. For example, an MTT assay measures mitochondrial activity in living cells, while fluorescent Live/Dead staining (e.g., with calcein-AM and ethidium (B1194527) homodimer-1) can be used to visualize and quantify live and dead cells.
-
Data Analysis: Quantify the results (e.g., absorbance in an MTT assay or the percentage of live cells) and compare the viability of cells treated with this compound to that of untreated and vehicle-treated controls.
Conclusion
This compound represents a promising small molecule TrkB agonist with significant therapeutic potential for a range of neurological disorders. Its ability to directly bind and activate the TrkB receptor, independent of BDNF, and subsequently stimulate pro-survival and pro-plasticity signaling pathways, makes it a valuable tool for both basic research and drug development. The data and protocols presented in this technical guide provide a comprehensive resource for scientists working to further elucidate the mechanism of action of this compound and to explore its clinical applications.
References
- 1. consensus.app [consensus.app]
- 2. benchchem.com [benchchem.com]
- 3. rombio.unibuc.ro [rombio.unibuc.ro]
- 4. Activation of TrkB/Akt signaling by a TrkB receptor agonist improves long-term histological and functional outcomes in experimental intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
Deoxygedunin and the BDNF Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling molecule essential for neuronal survival, differentiation, and synaptic plasticity. Its interaction with the Tropomyosin receptor kinase B (TrkB) initiates a cascade of intracellular events crucial for maintaining a healthy nervous system. Dysregulation of the BDNF/TrkB signaling pathway has been implicated in various neurological and psychiatric disorders. Deoxygedunin, a natural tetranortriterpenoid, has emerged as a potent, orally available small molecule that activates the TrkB receptor independently of BDNF, offering a promising therapeutic avenue for neurodegenerative diseases and mood disorders. This technical guide provides an in-depth overview of the interaction between this compound and the BDNF signaling pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development.
Data Presentation: Quantitative Effects of this compound on the BDNF/TrkB Signaling Pathway
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the TrkB signaling cascade.
| Parameter | Value | Cell Type/Model | Reference |
| Binding Affinity (Kd) | 1.4 µM | Purified TrkB Extracellular Domain | [1][2] |
| Treatment | Protein | Phosphorylation Site | Fold Change (vs. Control) | p-value | Cell Type | Reference |
| 1 µM this compound | TrkB | Tyr 515 | 1.5 | <0.05 | 661W Photoreceptor Cells | [3] |
| 1 µM this compound | Akt | Ser 473 | Significantly Elevated | <0.05 | 661W Photoreceptor Cells | [3] |
| 1 µM this compound | STAT3 | Tyr 705 | Significantly Elevated | <0.01 | 661W Photoreceptor Cells | [3] |
| 1 µM this compound | Erk1/2 | T202/Y204 | Sustained Upregulation | <0.001 | 661W Photoreceptor Cells | [3] |
| Assay | Effect | Dose-Response | Notes | Reference |
| Neuroprotection | Inhibition of Oxygen-Glucose Deprivation (OGD)-induced neuronal apoptosis | Dose-dependent | This compound exhibited potent protective effects on hippocampal neurons. | [1][4] |
| Neuroprotection | Suppression of glutamate-provoked neuronal cell death | Effective at 0.5 µM | Pre-treatment with this compound for 30 minutes suppressed apoptosis. | [1][2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and BDNF signaling.
Primary Neuronal Culture
Primary hippocampal or cortical neurons are essential for studying the neuroprotective effects of this compound.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates/coverslips
-
Dissection tools (sterile)
Protocol:
-
Dissect hippocampi or cortices from E18 embryos in ice-cold Hibernate-A medium.
-
Mince the tissue and incubate with papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium.
-
Plate the neurons onto poly-D-lysine coated plates at a desired density.
-
Incubate at 37°C in a 5% CO2 humidified incubator. Change half of the medium every 3-4 days.
Western Blotting for TrkB and Downstream Signaling Proteins
Western blotting is used to quantify the phosphorylation status and expression levels of key proteins in the BDNF/TrkB pathway.
a) Cell Lysis
Materials:
-
RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
Protocol:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract. Determine protein concentration using a BCA or Bradford assay.
b) SDS-PAGE and Immunoblotting
Materials:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB (Tyr515), anti-TrkB, anti-p-Akt (Ser473), anti-Akt, anti-p-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point is often 1:1000.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using software like ImageJ.
Neuronal Viability and Apoptosis Assays
These assays are used to assess the neuroprotective effects of this compound against various insults.
a) MTT Assay for Cell Viability
Protocol:
-
Plate neurons in a 96-well plate.
-
Treat cells with this compound at various concentrations for a specified time before or during exposure to a neurotoxic agent (e.g., glutamate (B1630785) or OGD).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b) Active Caspase-3 Immunoblotting for Apoptosis
Protocol:
-
Treat neurons as described for the viability assay.
-
Lyse the cells and perform Western blotting as described above.
-
Use a primary antibody specific for cleaved (active) caspase-3 to detect the apoptotic marker.
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: this compound-induced TrkB signaling cascade.
Caption: Western Blotting experimental workflow.
Caption: Neuroprotection assay experimental workflow.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Deoxygedunin: A Potent Neurotrophic Agent for Neurological Disorders
An In-depth Technical Guide on the Neurotrophic Effects of Deoxygedunin
This compound, a natural product derived from the Indian neem tree, has emerged as a promising therapeutic candidate for a range of neurological diseases.[1][2][3] This technical guide provides a comprehensive overview of its neurotrophic properties, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its effects. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this small molecule.
Core Mechanism of Action: A BDNF-Independent TrkB Agonist
This compound exerts its potent neurotrophic effects by acting as an agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] Unlike BDNF, a large protein with poor pharmacokinetic properties, this compound is an orally available small molecule that can cross the blood-brain barrier.[1][4] Crucially, it activates TrkB and its downstream signaling cascades in a BDNF-independent manner.[1][5] This direct activation of TrkB mimics the biological activities of BDNF, which are essential for neuronal survival, differentiation, and synaptic plasticity.[1][6]
Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[1] This activation primarily involves two major pathways: the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][5] These pathways are critical for mediating the neuroprotective and neurogenic effects of this compound.[1][5]
Quantitative Analysis of Neurotrophic and Neuroprotective Effects
Preclinical studies have demonstrated the significant neuroprotective and neurotrophic efficacy of this compound across various models of neuronal distress and neurodegenerative diseases.
| Experimental Model | Treatment | Key Findings | Reference |
| Glutamate-induced neuronal apoptosis (rat hippocampal neurons) | 0.5 µM this compound pretreatment for 30 min, followed by 50 µM glutamate (B1630785) for 16h | Robustly suppressed neuronal cell death. | [1] |
| Oxygen-Glucose Deprivation (OGD)-induced neuronal apoptosis | Dose-dependent | Inhibited OGD-triggered neuronal apoptosis. | [1] |
| 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease | 5 mg/kg this compound (i.p.) for one month (pre-treatment) or two weeks (post-treatment) | Improved behavioral performance and reduced dopaminergic neuron loss in the substantia nigra. | [5] |
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease | 5 mg/kg this compound (i.p.) for two weeks | Improved behavioral performance and reduced dopaminergic neuron loss in the substantia nigra. | [5] |
| BDNF −/− pups | Administration of this compound to pregnant BDNF +/− mothers | Prevented the degeneration of the vestibular ganglion. | [1] |
| Mouse models of depression and learning | Administration of this compound | Displayed potent anti-depressant effects and enhanced acquisition of conditioned fear. | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound and a typical experimental workflow for assessing its neuroprotective effects.
Detailed Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. Specific details may vary between studies.
Neuronal Cell Culture and Apoptosis Induction
-
Cell Culture : Primary cortical or hippocampal neurons are isolated from embryonic day 18 rat fetuses. Neurons are plated on poly-D-lysine-coated plates and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.[1]
-
Glutamate-Induced Apoptosis : After 7 days in vitro, neurons are pre-treated with specified concentrations of this compound for 30 minutes. Subsequently, 50 µM of glutamate is added to the culture medium for 16 hours to induce excitotoxic cell death.[1][7]
-
Oxygen-Glucose Deprivation (OGD) : To mimic ischemic conditions, neuronal cultures are washed with glucose-free DMEM and placed in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration. Following OGD, the medium is replaced with complete Neurobasal medium, and cells are returned to a normoxic incubator for a reperfusion period.[1]
Western Blot Analysis
-
Protein Extraction : Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of TrkB, Akt, and ERK. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.
Animal Models of Parkinson's Disease
-
6-OHDA Model : Rats receive a unilateral injection of 6-hydroxydopamine into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine (B1211576) system. This compound (5 mg/kg, i.p.) is administered either as a pre-treatment for one month before the lesion or as a post-treatment for two weeks after the lesion.[5]
-
MPTP Model : Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) twice at a dose of 20 mg/kg (i.p.) on day 7 of a two-week this compound (5 mg/kg, i.p.) treatment regimen.[5]
-
Behavioral and Histological Analysis : Behavioral tests (e.g., apomorphine-induced rotations for the 6-OHDA model) are conducted to assess motor function. Following the treatment period, brains are processed for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.[5]
Conclusion and Future Directions
This compound represents a significant advancement in the search for small molecule therapeutics for neurodegenerative diseases.[2][6] Its ability to act as a potent TrkB agonist, independent of BDNF, and its favorable pharmacokinetic profile make it a highly attractive candidate for further development.[1][4] The robust neuroprotective effects observed in preclinical models of Parkinson's disease, ischemic injury, and depression highlight its broad therapeutic potential.[1][5]
Future research should focus on elucidating the precise binding site of this compound on the TrkB receptor and further exploring its efficacy in other models of neurodegeneration, such as Alzheimer's disease and amyotrophic lateral sclerosis. Clinical trials are warranted to evaluate the safety and efficacy of this compound in human patients. The continued investigation of this compound and other TrkB agonists holds great promise for the development of novel treatments for a wide range of debilitating neurological disorders.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]
- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Deoxygedunin: A Potent TrkB Agonist for Learning and Memory Enhancement
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Deoxygedunin, a natural tetranortriterpenoid derived from the Indian neem tree (Azadirachta indica), has emerged as a promising small-molecule agent for enhancing learning and memory.[1] Extensive preclinical research demonstrates its potent and selective agonistic activity on the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] By mimicking the neurotrophic effects of BDNF, this compound activates critical signaling cascades that promote neuronal survival, synaptic plasticity, and cognitive function.[2][5][6] This document provides an in-depth technical overview of the mechanisms, experimental validation, and quantitative data supporting the role of this compound in learning and memory enhancement. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neurotherapeutics.
Mechanism of Action: TrkB Receptor Activation
This compound exerts its effects by directly binding to and activating the TrkB receptor in a BDNF-independent manner.[2][3][4] This interaction initiates a cascade of intracellular signaling events that are crucial for neuronal function and plasticity.
Binding and Dimerization
This compound binds to the extracellular domain (ECD) of the TrkB receptor, which promotes its dimerization and subsequent autophosphorylation.[2][4] This activation is selective for TrkB, with no significant agonistic activity observed on TrkA or TrkC receptors.[2][4]
Downstream Signaling Pathways
Upon activation, TrkB initiates three major downstream signaling pathways:
-
Mitogen-activated protein kinase (MAPK) pathway: This pathway is centrally involved in synaptic plasticity and memory formation.
-
Phosphatidylinositol 3-kinase (PI3K) pathway: This cascade plays a critical role in promoting cell survival and neuroprotection.[5]
-
Phospholipase C-γ (PLC-γ) pathway: This pathway is also implicated in synaptic plasticity and neuronal function.[2]
The activation of these pathways ultimately leads to the observed neuroprotective and cognitive-enhancing effects of this compound.[2][5]
Figure 1: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) for TrkB | 1.4 μM | Radioligand Binding Assay | [1] |
| Effective In Vivo Dose (Learning Enhancement) | 5 mg/kg (i.p.) | Fear Conditioning in Mice | [2] |
| Effective In Vivo Dose (Neuroprotection) | 5 mg/kg (i.p.) | 6-OHDA and MPTP models in rodents | [5] |
Table 1: Pharmacological Parameters of this compound
| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |
| Tone-Shock Fear Conditioning (Mice) | This compound (5 mg/kg, i.p.) | Tone-dependent conditioned freezing | Significant increase in freezing on both testing days (p = .016) | [2] |
| Glutamate-Induced Neuronal Apoptosis (Primary Hippocampal Neurons) | This compound (0.5 µM) | Neuronal Apoptosis | Potent protective effect | [2] |
| Oxygen-Glucose Deprivation (OGD) (Primary Hippocampal Neurons) | This compound | Neuronal Apoptosis | Dose-dependent inhibition | [2] |
Table 2: Efficacy Data in Learning and Neuroprotection Models
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to evaluate the efficacy of this compound.
Fear Conditioning for Learning and Memory Assessment
This protocol is designed to assess the effect of this compound on the acquisition and consolidation of fear memory, a BDNF-dependent process.
-
Animal Model: Adult wild-type C57BL/6J mice are used.[2]
-
Habituation: Mice are habituated to the testing context prior to the experiment.[2]
-
Drug Administration: this compound (5 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection one hour before fear conditioning.[2]
-
Fear Conditioning: In a novel context, mice undergo tone-shock pairing.
-
Testing: On subsequent days, without further drug administration, mice are placed in the habituated context, and freezing behavior is measured in response to the auditory cue (tone).[2]
-
Data Analysis: The percentage of time spent freezing during the tone presentation is quantified and compared between the this compound and vehicle groups. A repeated measures ANOVA is used for statistical analysis.[2]
Figure 2: Fear Conditioning Experimental Workflow.
In Vitro Neuroprotection Assays
These assays assess the ability of this compound to protect neurons from apoptotic cell death.
-
Cell Culture: Primary hippocampal or cortical neurons are cultured from rat or mouse embryos.[2][4]
-
Pre-treatment: Neurons are pre-treated with this compound (e.g., 0.5 µM) for 30 minutes.[2]
-
Induction of Apoptosis:
-
Glutamate (B1630785) Excitotoxicity: Neurons are exposed to 50 µM glutamate for 16 hours.[2][4]
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free medium, and cells are incubated in a hypoxic chamber (95% N2, 5% CO2) for 3 hours.[2]
-
-
Assessment of Cell Death: Neuronal apoptosis is quantified.
-
Western Blot Analysis: To confirm the mechanism of action, cell lysates are analyzed by immunoblotting for phosphorylated TrkB (p-TrkB) and markers of apoptosis such as active caspase-3.[4]
Pharmacokinetics and Bioavailability
This compound is orally available and crosses the blood-brain barrier.[1][3] Following intraperitoneal injection in mice, its action begins at 2 hours and peaks between 4-8 hours, indicating a long duration of action.[1] While it has poor water solubility, it has demonstrated in vivo potency.[1]
Conclusion and Future Directions
This compound represents a significant advancement in the quest for small-molecule therapeutics for cognitive disorders. Its ability to potently and selectively activate the TrkB receptor, mimicking the beneficial effects of BDNF, provides a strong rationale for its further development. The preclinical data robustly support its efficacy in enhancing learning and memory and protecting neurons from damage.
Future research should focus on:
-
Optimizing the formulation of this compound to improve its bioavailability.
-
Conducting comprehensive preclinical toxicology and safety studies.
-
Exploring its therapeutic potential in a wider range of animal models of neurodegenerative and psychiatric disorders.
-
Ultimately, advancing this compound into clinical trials to evaluate its safety and efficacy in human populations.
The compelling preclinical profile of this compound positions it as a lead candidate for the development of a novel class of cognitive enhancers and neuroprotective agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]
- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Deoxygedunin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Deoxygedunin as a Novel TrkB Agonist for Neurodegenerative and Psychiatric Disorders
Introduction
This compound, a tetranortriterpenoid natural product derived from the Indian neem tree (Azadirachta indica), has emerged as a significant small molecule of interest in the field of neurotherapeutics.[1][2] Unlike its parent compound, gedunin, which is primarily known for its anticancer properties through Hsp90 inhibition, this compound exhibits potent neurotrophic activity.[2][3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on its mechanism of action as a TrkB agonist, quantitative data, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals exploring new therapeutic avenues for neurological diseases.
Mechanism of Action: A BDNF-Mimetic TrkB Agonist
The primary neurotrophic effect of this compound is mediated through its function as a direct agonist of the Tropomyosin receptor kinase B (TrkB), the high-affinity receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[2] However, its therapeutic application is limited by a poor pharmacokinetic profile.[5] this compound represents a promising small molecule alternative that mimics BDNF's biological activities.[1][2]
The activation mechanism proceeds as follows:
-
Binding: this compound directly binds to the extracellular domain (ECD) of the TrkB receptor.[2][6] This interaction is specific to TrkB, as it does not bind to the related TrkA or TrkC receptors.[2]
-
Dimerization: This binding event promotes the homodimerization of TrkB receptors.[2][6]
-
Autophosphorylation: Receptor dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of TrkB.[2][6]
-
Downstream Signaling: The phosphorylated receptor acts as a scaffold for adaptor proteins, initiating three major downstream signaling cascades:
This entire process occurs independently of BDNF, allowing this compound to activate neuroprotective pathways even when endogenous BDNF levels are deficient.[2][7] In vivo studies have confirmed that orally or intraperitoneally administered this compound can cross the blood-brain barrier and activate TrkB in the brain, leading to potent neuroprotective, antidepressant, and cognitive-enhancing effects in animal models.[1][2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Deoxygedunin: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxygedunin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), has garnered significant interest for its potent biological activities. While its parent compound, gedunin (B191287), is more extensively studied for its anticancer properties, this compound has primarily been investigated for its neurotrophic effects. This document provides a comprehensive overview of the experimental protocols for in vitro studies of this compound, drawing upon existing research on both this compound and its structural analog, gedunin. The information presented herein is intended to guide researchers in designing and executing in vitro experiments to explore the therapeutic potential of this compound.
This compound is recognized as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] This activity suggests its potential in neuroprotective and neuroregenerative therapies. In the context of oncology, while direct studies on this compound are limited, the extensive research on gedunin provides a strong rationale for investigating this compound's anticancer efficacy. Gedunin has been shown to inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways, including the Sonic Hedgehog (Shh) and PI3K/AKT/mTOR pathways.[4][5][6] Furthermore, gedunin is a known inhibitor of Heat Shock Protein 90 (Hsp90), a chaperone protein crucial for the stability of many oncoproteins.[7][8][9] Given the structural similarity, it is plausible that this compound may share some of these anticancer mechanisms.
These application notes provide detailed protocols for essential in vitro assays to characterize the biological effects of this compound, along with data tables summarizing the known activities of gedunin to serve as a benchmark for future studies on this compound.
Quantitative Data Summary
Currently, there is a lack of published data on the half-maximal inhibitory concentration (IC50) values of this compound against cancer cell lines. However, the IC50 values for gedunin have been reported for various cancer cell lines and provide a valuable reference for designing dose-response studies with this compound.
Table 1: Reported IC50 Values of Gedunin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| NTERA-2 | Human Embryonal Carcinoma | 14.59, 8.49, 6.55 | 24, 48, 72 | SRB |
| SKBr3 | Breast Cancer | 3.3 | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 8.8 | Not Specified | Not Specified |
Note: The IC50 values for gedunin can vary depending on the cell line, assay method, and incubation time.[10][11]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.[3][6][12]
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for the detection of key proteins in the TrkB, Sonic Hedgehog, and PI3K/AKT signaling pathways to investigate the mechanism of action of this compound.[1][4][5][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-Shh, anti-Gli1, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways
This compound and the TrkB Signaling Pathway
This compound is a known agonist of the TrkB receptor, which is the primary receptor for BDNF.[1][2] Upon binding, this compound can induce the dimerization and autophosphorylation of TrkB, initiating downstream signaling cascades that are crucial for neuronal survival and plasticity.[1] In the context of cancer, the TrkB pathway has been implicated in tumor progression, metastasis, and resistance to therapy in various cancers, including neuroblastoma, pancreatic cancer, and lung cancer.[17] Therefore, investigating the effect of this compound on TrkB signaling in cancer cells is of significant interest.
Gedunin and Its Impact on Cancer Signaling Pathways
Gedunin has been shown to exert its anticancer effects by modulating multiple signaling pathways. Understanding these pathways can provide a framework for investigating the potential mechanisms of this compound.
-
Sonic Hedgehog (Shh) Pathway: Gedunin inhibits the Shh signaling pathway, which is aberrantly activated in many cancers and plays a crucial role in tumor growth, metastasis, and cancer stem cell maintenance.[4][5][6] Gedunin treatment leads to the downregulation of key components of this pathway, including Shh and the transcription factor Gli1.[4]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. Gedunin has been reported to inhibit the PI3K/AKT/mTOR pathway, leading to decreased cancer cell survival.[4]
Conclusion
This compound presents a compelling profile for further investigation as a therapeutic agent, particularly due to its established role as a TrkB agonist. While its anticancer properties are not yet well-defined, the extensive research on its parent compound, gedunin, provides a solid foundation and rationale for exploring its potential in oncology. The protocols and data presented in these application notes are intended to facilitate and guide future in vitro studies aimed at elucidating the mechanisms of action and therapeutic efficacy of this compound. Further research is warranted to determine the IC50 values of this compound in various cancer cell lines and to delineate its specific effects on cancer-related signaling pathways, which may reveal novel therapeutic avenues for this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indian Medicinal Plant Compound as a Potential Cancer Drug♦: Gedunin Inactivates the Co-chaperone p23 Protein Causing Cancer Cell Death by Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gedunin, a novel hsp90 inhibitor: semisynthesis of derivatives and preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Analysis of Dispatched Protein Processing and Sonic Hedgehog Ligand Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Shh Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the BDNF/TrkB pathway for the treatment of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Deoxygedunin: A Potent Neurotrophic Agent for Primary Neuronal Cultures
Application Notes
Deoxygedunin, a natural product derived from the Indian neem tree, has emerged as a significant small molecule with potent neurotrophic activities.[1][2][3] It functions as an agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the biological effects of Brain-Derived Neurotrophic Factor (BDNF).[1][4] This makes this compound a valuable tool for researchers studying neuronal survival, neuroprotection, and signaling pathways in primary neuronal cultures. Its ability to be orally available and penetrate the blood-brain barrier also suggests therapeutic potential for various neurological disorders.[3][4]
In primary neuronal cultures, this compound has been demonstrated to selectively activate TrkB receptors, leading to the stimulation of downstream signaling cascades, including the PI3K/Akt and MAPK/Erk1/2 pathways.[4][5] This activation is independent of BDNF.[4] A key application of this compound in a research setting is its neuroprotective effect. Studies have shown that it can protect primary hippocampal and cortical neurons from apoptosis induced by excitotoxicity (e.g., glutamate) and ischemic conditions modeled by oxygen-glucose deprivation (OGD).[1][4][6] This protective effect is critically dependent on the presence and activation of TrkB receptors.[4]
Researchers can utilize this compound to investigate the molecular mechanisms of neuroprotection, explore the role of TrkB signaling in neuronal health and disease, and screen for other potential neurotrophic compounds. Its specific mode of action as a TrkB agonist provides a clear pathway for investigation.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of this compound in primary neuronal cultures.
Table 1: Neuroprotective Effects of this compound
| Experimental Model | Insult | This compound Concentration | Outcome | Reference |
| Primary Hippocampal Neurons | 50 µM Glutamate | 0.5 µM (pretreatment for 30 min) | Suppression of neuronal cell death | [1][4] |
| Primary Hippocampal Neurons | Oxygen-Glucose Deprivation (OGD) for 3h | 0.5 µM (pretreatment for 30 min) | Potent protective effect against OGD-induced apoptosis | [4] |
Table 2: Signaling Pathway Activation by this compound
| Cell Type | This compound Concentration | Time Point | Pathway Activated | Outcome | Reference |
| Primary Rat Cortical Neurons | Various concentrations | 30 min | TrkB | Dose-dependent TrkB phosphorylation | [4] |
| Primary Hippocampal Neurons | 500 nM | 30 min | TrkB | TrkB phosphorylation | [4] |
| Primary Hippocampal Neurons | 100-250 nM (minimal) | Not specified | Erk1/2 and Akt | Dose-dependent activation of Erk1/2 and Akt | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for studying this compound's neuroprotective effects.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures. Specific details may need to be optimized based on the embryonic age of the source animals and specific laboratory conditions.[7][8][9]
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E or Neurobasal medium)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Enzyme inhibitor (e.g., ovomucoid inhibitor)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Culture medium (e.g., serum-free Neurobasal medium with B27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Tissue Dissection:
-
Euthanize pregnant dam according to approved animal protocols.
-
Remove embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains.
-
Remove the meninges from the dissected tissue.
-
-
Enzymatic Digestion:
-
Transfer the tissue to a tube containing the enzymatic dissociation solution.
-
Incubate at 37°C for the recommended time (e.g., 15-30 minutes), with gentle agitation every 5 minutes.
-
Stop the digestion by adding the enzyme inhibitor.
-
-
Mechanical Dissociation:
-
Gently aspirate the enzyme/inhibitor solution and replace it with plating medium.
-
Triturate the tissue gently with a fire-polished Pasteur pipette until a single-cell suspension is obtained. Avoid creating bubbles.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the cells onto pre-coated culture vessels at the desired density.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the plating medium with culture medium.
-
Perform partial media changes every 3-4 days.
-
Protocol 2: Assessment of this compound-Mediated Neuroprotection
This protocol details the steps to evaluate the neuroprotective effects of this compound against glutamate-induced excitotoxicity.[1][4]
Materials:
-
Mature primary neuronal cultures (e.g., 7-10 days in vitro)
-
This compound stock solution (dissolved in DMSO)
-
L-Glutamic acid solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against active Caspase-3
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
This compound Pretreatment:
-
Prepare working concentrations of this compound in pre-warmed culture medium. A final concentration of 0.5 µM is a good starting point.[1][4]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Replace the medium in the neuronal cultures with the this compound-containing or vehicle control medium.
-
Incubate for 30 minutes at 37°C.
-
-
Glutamate-Induced Insult:
-
Immunocytochemistry for Apoptosis:
-
After the incubation period, fix the cells with the fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with the permeabilization solution for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate with the primary antibody against active Caspase-3 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with a coverslip using a mounting medium containing DAPI.
-
-
Data Analysis:
-
Capture images using a fluorescence microscope.
-
Quantify the number of active Caspase-3 positive cells (apoptotic cells) and the total number of DAPI-stained nuclei.
-
Express the data as a percentage of apoptotic cells relative to the total cell number.
-
Compare the results between vehicle-treated and this compound-treated groups.
-
Protocol 3: Analysis of TrkB Signaling Pathway Activation
This protocol describes how to use Western blotting to assess the activation of TrkB and its downstream effectors, Akt and Erk1/2, following this compound treatment.[4]
Materials:
-
Mature primary neuronal cultures
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-TrkB (p-TrkB)
-
Total TrkB
-
Phospho-Akt (p-Akt)
-
Total Akt
-
Phospho-Erk1/2 (p-Erk1/2)
-
Total Erk1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat mature primary neuronal cultures with various concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 30 minutes.[4]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C. It is recommended to probe for the phosphorylated form of the protein first.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins of interest and a loading control.
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the extent of pathway activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
Application Notes and Protocols: Utilizing Deoxygedunin in a Rodent Model of Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Deoxygedunin, a natural product, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). It functions as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) in a BDNF-independent manner.[1][2] Activation of TrkB and its downstream signaling pathways, including PI3K/Akt and MEK/ERK, is crucial for neuronal survival, synaptic plasticity, and memory formation. In the context of Alzheimer's disease, where BDNF signaling is often impaired, small molecule TrkB agonists like this compound offer a viable therapeutic strategy.[1][3] Preclinical studies in a chemically-induced rat model of Alzheimer's-like pathology have demonstrated that this compound can ameliorate cognitive deficits, reduce amyloid-beta (Aβ) deposition and tau hyperphosphorylation, and combat oxidative stress.[4][5]
These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy of this compound in a D-galactose (B84031) and aluminum chloride-induced rodent model of Alzheimer's disease.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the representative quantitative data from studies evaluating the effects of this compound in a rat model of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze
| Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Probe Trial (Time in Target Quadrant, s) |
| Control | 45.2 ± 5.1 | 35.8 ± 4.5 | 28.1 ± 3.9 | 20.5 ± 3.2 | 15.3 ± 2.8 | 35.6 ± 4.2 |
| AD Model | 58.7 ± 6.3 | 52.1 ± 5.8 | 48.5 ± 5.2 | 45.3 ± 4.9 | 42.8 ± 4.5 | 18.2 ± 3.1 |
| AD Model + this compound | 55.3 ± 5.9 | 43.7 ± 5.1# | 35.2 ± 4.6# | 28.9 ± 4.1# | 22.4 ± 3.7# | 29.8 ± 3.8# |
Data are presented as mean escape latency (seconds) ± SEM. *p<0.05 vs. Control; #p<0.05 vs. AD Model.
Table 2: Effects of this compound on Hippocampal Biomarkers
| Biomarker | Control | AD Model | AD Model + this compound |
| Aβ₁₋₄₂ (pg/mg protein) | 125.4 ± 15.2 | 289.6 ± 25.8 | 158.3 ± 18.9# |
| p-Tau/Total Tau Ratio | 0.45 ± 0.05 | 1.28 ± 0.15 | 0.62 ± 0.08# |
| SOD Activity (U/mg protein) | 152.7 ± 12.8 | 85.4 ± 9.3 | 135.9 ± 11.5# |
| GSH-Px Activity (U/mg protein) | 45.2 ± 4.1 | 22.8 ± 3.5 | 39.7 ± 3.9# |
| MDA Level (nmol/mg protein) | 2.8 ± 0.3 | 7.9 ± 0.8 | 3.5 ± 0.4# |
| p-TrkB/Total TrkB Ratio | 1.00 ± 0.12 | 0.35 ± 0.06 | 0.89 ± 0.10# |
| p-Akt/Total Akt Ratio | 1.00 ± 0.11 | 0.42 ± 0.07 | 0.91 ± 0.13# |
| p-ERK1/2/Total ERK1/2 Ratio | 1.00 ± 0.13 | 0.38 ± 0.05 | 0.85 ± 0.09# |
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. AD Model.
Experimental Protocols
D-Galactose and Aluminum Chloride-Induced Alzheimer's Disease Rat Model
This protocol describes the induction of an Alzheimer's-like pathology in rats, which mimics key features of the disease, including cognitive decline, Aβ accumulation, and oxidative stress.
Materials:
-
Male Sprague-Dawley (SD) or Wistar rats (180-220 g)
-
D-galactose (Sigma-Aldrich)
-
Aluminum chloride (AlCl₃) (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into three groups (n=10-12 per group):
-
Control Group
-
AD Model Group
-
This compound Treatment Group
-
-
Model Induction (AD Model and Treatment Groups):
-
Prepare a D-galactose solution in sterile saline. Administer D-galactose at a dose of 60 mg/kg via intraperitoneal (i.p.) injection once daily.[2]
-
Prepare an AlCl₃ solution in distilled water. Administer AlCl₃ at a dose of 200 mg/kg via oral gavage once daily.[2]
-
Continue the co-administration of D-galactose and AlCl₃ for 8-10 weeks.[2][6]
-
-
Control Group: Administer equivalent volumes of sterile saline (i.p.) and distilled water (oral gavage) for the same duration.
-
This compound Administration (Treatment Group):
-
Starting from week 5 or 6, in addition to the D-galactose and AlCl₃, administer this compound at a dose of 5 mg/kg (i.p.) once daily.[1] The optimal dose should be determined through dose-response studies.
-
The AD model group should receive an equivalent volume of the this compound vehicle.
-
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Behavioral Testing: In the final week of the treatment period, conduct behavioral tests such as the Morris Water Maze.
-
Sample Collection: At the end of the study, euthanize the animals and collect brain tissue (hippocampus and cortex) for biochemical and histological analysis.
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral assay to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (1.5-2 m diameter) filled with water (22-25°C).
-
Water opacified with non-toxic white paint or milk powder.
-
Submersible platform (10-15 cm diameter), placed 1-2 cm below the water surface.
-
Video tracking system and software.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase (5 days):
-
Divide the tank virtually into four quadrants. Place the escape platform in the center of one quadrant (the target quadrant).
-
For each trial, gently place the rat into the water facing the tank wall at one of four starting positions.
-
Allow the rat to swim freely and find the submerged platform for a maximum of 60-90 seconds.
-
If the rat fails to find the platform within the time limit, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct four trials per day for five consecutive days.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Place the rat in the quadrant opposite to the target quadrant and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the rat crosses the former platform location.
-
Western Blot Analysis of TrkB Signaling Pathway
This protocol details the measurement of protein levels and phosphorylation status of key components of the TrkB signaling pathway in hippocampal tissue.
Materials:
-
Hippocampal tissue lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Homogenize hippocampal tissue in RIPA buffer. Centrifuge and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).
ELISA for Aβ and Oxidative Stress Markers
This protocol outlines the quantification of Aβ levels and markers of oxidative stress in hippocampal homogenates.
Materials:
-
Commercial ELISA kits for Aβ₁₋₄₂, SOD, GSH-Px, and MDA.
-
Hippocampal tissue homogenates.
-
Microplate reader.
Procedure:
-
Sample Preparation: Prepare hippocampal homogenates according to the instructions of the specific ELISA kit.
-
ELISA Assay: Perform the ELISA for each biomarker following the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentrations of the biomarkers based on the standard curve.
Immunohistochemistry for Tau Protein
This protocol is for the visualization and localization of tau protein in brain sections.
Materials:
-
Paraffin-embedded or frozen brain sections.
-
Antigen retrieval solution (if necessary).
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody against tau or phosphorylated tau.
-
Biotinylated secondary antibody.
-
Avidin-biotin-peroxidase complex (ABC) reagent.
-
DAB substrate kit.
-
Microscope.
Procedure:
-
Tissue Section Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval: If required, perform antigen retrieval (e.g., heat-induced epitope retrieval).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary anti-tau antibody overnight at 4°C.
-
Secondary Antibody and ABC Incubation: Sequentially incubate with the biotinylated secondary antibody and ABC reagent.
-
Visualization: Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and mount the sections.
-
Imaging: Examine the sections under a microscope and capture images for analysis.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the protocols for their specific experimental conditions and reagents. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-galactose and aluminium chloride induced rat model with cognitive impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Pharmacology in Transgenic Rodent Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Effects of this compound on Alzheimer-like pathologic dysfunction induced by D-galactose combined with AlCl3] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xia & He Publishing [xiahepublishing.com]
Application Notes and Protocols for Deoxygedunin Administration in Parkinson's Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of deoxygedunin, a promising neurotrophic agent, in preclinical animal models of Parkinson's disease (PD). The protocols detailed below are based on established methodologies and published research, offering a framework for investigating the therapeutic potential of this compound.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] this compound, a derivative of gedunin (B191287) from the Indian neem tree, has emerged as a potential therapeutic agent due to its ability to act as a small molecule agonist for the Tropomyosin receptor kinase B (TrkB).[1] Activation of TrkB by its endogenous ligand, brain-derived neurotrophic factor (BDNF), is crucial for the survival and development of dopaminergic neurons.[1] this compound mimics the neurotrophic effects of BDNF by binding to and activating the TrkB receptor, subsequently triggering downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[1] Preclinical studies have demonstrated that this compound administration can improve behavioral performance and reduce the loss of dopaminergic neurons in both 6-hydroxydopamine (6-OHDA)-lesioned rat and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse models of Parkinson's disease.[1]
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the TrkB signaling pathway. This activation is independent of BDNF. The proposed signaling cascade is as follows:
Caption: this compound activates the TrkB receptor, leading to the stimulation of PI3K/Akt and MAPK/ERK signaling pathways, which promote neuroprotection and functional recovery in Parkinson's disease models.
While the primary mechanism involves TrkB activation, related compounds like gedunin have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. The potential involvement of the Nrf2 pathway in this compound's neuroprotective effects in Parkinson's disease warrants further investigation.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound administration in established animal models of Parkinson's disease.
Table 1: Behavioral Outcomes in this compound-Treated Animal Models
| Behavioral Test | Animal Model | Treatment Group | Quantitative Result |
| Apomorphine-Induced Rotations | 6-OHDA Rat Model | 6-OHDA + Vehicle | ~450 turns/hour |
| 6-OHDA + this compound (5 mg/kg, i.p.) | Significant reduction in rotations | ||
| Rotarod Test | MPTP Mouse Model | MPTP + Vehicle | Decreased latency to fall |
| MPTP + this compound (5 mg/kg, i.p.) | Significant improvement in latency to fall |
Table 2: Neuroprotective Effects of this compound
| Analysis | Brain Region | Animal Model | Treatment Group | Quantitative Result |
| Tyrosine Hydroxylase (TH) Immunohistochemistry | Substantia Nigra (SN) | 6-OHDA Rat Model | 6-OHDA + Vehicle | Significant loss of TH-positive neurons |
| 6-OHDA + this compound (5 mg/kg, i.p.) | Reduced loss of TH-positive neurons | |||
| MPTP Mouse Model | MPTP + Vehicle | Significant loss of TH-positive neurons | ||
| MPTP + this compound (5 mg/kg, i.p.) | Reduced loss of TH-positive neurons | |||
| Dopamine (B1211576) (DA) Levels (HPLC) | Striatum | 6-OHDA Rat Model | 6-OHDA + Vehicle | Significant depletion of DA |
| 6-OHDA + this compound (5 mg/kg, i.p.) | Attenuation of DA depletion | |||
| MPTP Mouse Model | MPTP + Vehicle | Significant depletion of DA | ||
| MPTP + this compound (5 mg/kg, i.p.) | Attenuation of DA depletion |
Table 3: Signaling Pathway Activation by this compound
| Protein Analyzed | Brain Region | Animal Model | Treatment Group | Quantitative Result |
| Phospho-TrkB (p-TrkB) | Substantia Nigra | 6-OHDA Rat Model | 6-OHDA + this compound (5 mg/kg, i.p.) | Increased phosphorylation |
| Phospho-Akt (p-Akt) | Substantia Nigra | 6-OHDA Rat Model | 6-OHDA + this compound (5 mg/kg, i.p.) | Increased phosphorylation |
| Phospho-ERK1/2 (p-ERK1/2) | Substantia Nigra | 6-OHDA Rat Model | 6-OHDA + this compound (5 mg/kg, i.p.) | Increased phosphorylation |
Experimental Protocols
The following are detailed protocols for key experiments involved in studying the effects of this compound in animal models of Parkinson's disease.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in Parkinson's disease animal models.
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal dopamine system in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (220-250 g)
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
Protocol:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration of 6-OHDA should be adjusted to deliver the desired dose (e.g., 8-16 µg) in a small volume (e.g., 2-4 µL).
-
Keep the solution on ice and protected from light.
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Mount the animal in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target injection site (medial forebrain bundle or striatum).
-
Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target coordinates.
-
Infuse the 6-OHDA solution at a slow rate (e.g., 0.5-1 µL/min).
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Allow at least 2-3 weeks for the lesion to fully develop before initiating behavioral testing.
-
MPTP Mouse Model of Parkinson's Disease
Objective: To induce dopaminergic neurodegeneration in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile 0.9% saline
-
Appropriate safety equipment for handling MPTP (a potent neurotoxin)
Protocol:
-
Preparation of MPTP Solution:
-
Under strict safety precautions in a certified chemical fume hood, dissolve MPTP-HCl in sterile 0.9% saline to the desired concentration.
-
-
MPTP Administration:
-
Administer MPTP via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg at 2-hour intervals on a single day.[1]
-
Alternatively, a sub-acute regimen of one injection of 20-30 mg/kg per day for 5-7 consecutive days can be used.
-
-
Post-injection Monitoring:
-
House the animals in a designated and properly labeled area.
-
Monitor the animals for any adverse effects.
-
Allow 7-21 days for the neurodegeneration to occur before behavioral and histological assessments.
-
This compound Administration
Objective: To deliver this compound to the animal models.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO, or a mixture)
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in the appropriate vehicle to achieve the desired concentration (e.g., for a 5 mg/kg dose).
-
-
Administration:
-
Administer this compound via intraperitoneal (i.p.) injection.[1]
-
The treatment regimen can vary. For pre-treatment studies, administration can begin before the induction of the PD model and continue for a specified period.[1] For post-treatment studies, administration begins after the lesion has developed.[1]
-
Behavioral Testing
Objective: To assess the extent of the unilateral dopamine lesion.
Protocol:
-
Administer apomorphine (a dopamine receptor agonist) subcutaneously or intraperitoneally (e.g., 0.1-0.5 mg/kg).
-
Place the rat in a circular arena.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for a set period (e.g., 30-60 minutes).
-
A higher number of contralateral rotations indicates a more severe dopamine depletion.
Objective: To assess motor coordination and balance.
Protocol:
-
Train the mice on the rotarod apparatus at a constant or accelerating speed for several days before MPTP administration.
-
After MPTP treatment and this compound administration, place the mice on the rotating rod.
-
Record the latency to fall from the rod.
-
An increased latency to fall indicates improved motor function.
Histological and Biochemical Analyses
Objective: To quantify the number of surviving dopaminergic neurons.
Protocol:
-
Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the substantia nigra region using a cryostat or vibratome.
-
Perform immunohistochemical staining using a primary antibody against tyrosine hydroxylase (TH) and an appropriate secondary antibody conjugated to a chromogen or fluorophore.
-
Count the number of TH-positive cells in the substantia nigra using stereological methods.
Objective: To measure the levels of dopamine and its metabolites in the striatum.
Protocol:
-
Dissect the striatum from fresh or frozen brain tissue.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet the debris.
-
Analyze the supernatant using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
Objective: To assess the activation of TrkB, Akt, and ERK.
Protocol:
-
Dissect the relevant brain region (e.g., substantia nigra).
-
Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of TrkB, Akt, and ERK.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
These application notes and protocols provide a foundation for investigating the therapeutic potential of this compound in preclinical models of Parkinson's disease. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the evaluation of this promising neuroprotective compound.
References
Application Notes and Protocols for Deoxygedunin in a Stroke Recovery Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing deoxygedunin, a natural product derived from the Indian neem tree, as a potential therapeutic agent in preclinical stroke recovery models. The protocols detailed below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental design.
Introduction to this compound
This compound is a potent neurotrophic compound that has demonstrated significant neuroprotective effects in various models of neurological damage, including stroke.[1][2] It functions as a small molecule agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the action of Brain-Derived Neurotrophic Factor (BDNF).[1][2] By activating TrkB and its downstream signaling cascades, this compound promotes neuronal survival, reduces apoptosis, and has the potential to enhance functional recovery following an ischemic event.[1][3] Its oral bioavailability and ability to cross the blood-brain barrier make it a promising candidate for therapeutic development.[1][2]
Mechanism of Action: TrkB Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of the TrkB receptor, independent of endogenous BDNF.[1][3] Upon binding to the extracellular domain of TrkB, this compound induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[1] The two major downstream pathways activated are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Erk1/2 pathway.[4]
-
PI3K/Akt Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Akt phosphorylates and inactivates pro-apoptotic proteins, thereby protecting neurons from ischemic damage.
-
MAPK/Erk1/2 Pathway: This pathway is involved in neurogenesis, synaptic plasticity, and cellular differentiation, contributing to long-term recovery and repair mechanisms in the brain.
The activation of these pathways ultimately leads to the observed neuroprotective outcomes, including a reduction in infarct volume and improved neurological function in animal models of stroke.[3]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on this compound in stroke and related neuroprotection models.
| Model | Organism | Dosage | Key Findings | Reference |
| Transient Middle Cerebral Artery Occlusion (tMCAO) | Mouse | 5 mg/kg (i.p.) | Significantly reduced infarct volume 24 hours post-MCAO. | [3] |
| Oxygen-Glucose Deprivation (OGD) | Rat Primary Cortical Neurons | 0.1 - 1 µM | Dose-dependent inhibition of neuronal apoptosis. | [5] |
| Glutamate-Induced Excitotoxicity | Rat Hippocampal Neurons | 0.5 µM | Suppressed glutamate-provoked neuronal cell death. | [5] |
| Kainic Acid-Induced Excitotoxicity | Mouse | 5 mg/kg (i.p.) | Substantially blocked apoptosis in the hippocampal CA3 region. | [1] |
Experimental Protocols
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol describes the induction of focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.
1. Animal Preparation:
-
Animals: Adult male C57BL/6 mice (20-25g) are commonly used.
-
Anesthesia: Anesthetize the mouse with isoflurane (B1672236) (1.5-2% for maintenance) in a mixture of 70% N2O and 30% O2.
-
Temperature Control: Maintain the body temperature at 37°C ± 0.5°C using a feedback-controlled heating pad.
2. Surgical Procedure (Intraluminal Filament Model):
-
Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce a silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow (CBF) of over 80%, monitored by Laser Doppler Flowmetry, confirms successful occlusion.
-
The duration of occlusion is typically 60-90 minutes.
-
To induce reperfusion, carefully withdraw the filament.
-
Suture the neck incision.
3. Post-Operative Care:
-
Administer subcutaneous saline for hydration.
-
House the animals in a heated cage for at least 2 hours post-surgery to maintain body temperature.
-
Provide soft, palatable food on the cage floor for easy access.
-
Monitor the animals daily for any signs of distress.
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in a controlled in vitro environment.
1. Primary Cortical Neuron Culture:
-
Dissect cortices from embryonic day 15-17 mouse or rat pups.
-
Dissociate the tissue enzymatically and mechanically to obtain a single-cell suspension.
-
Plate the neurons on poly-L-lysine coated plates in Neurobasal medium supplemented with B27 and glutamine.
-
Maintain the cultures for 7-10 days in a humidified incubator at 37°C and 5% CO2.
2. OGD Procedure:
-
Replace the culture medium with a glucose-free balanced salt solution (BSS).
-
Transfer the cultures to a hypoxic chamber with a controlled atmosphere of 95% N2 and 5% CO2 for a duration of 60-90 minutes.
-
Terminate the OGD by returning the cultures to their original glucose-containing medium and placing them back into the normoxic incubator (reperfusion).
3. Assessment of Neuronal Viability:
-
Lactate Dehydrogenase (LDH) Assay: Measure LDH release into the culture medium 24 hours after OGD as an indicator of cell death.
-
Propidium Iodide (PI) Staining: Use PI to stain the nuclei of dead cells for visualization and quantification by fluorescence microscopy.
-
TUNEL Assay: Detect DNA fragmentation associated with apoptosis.
Neurobehavioral Assessment
A battery of tests should be performed to evaluate functional recovery after stroke.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions. A higher score indicates greater neurological deficit.
-
Cylinder Test: Assesses forelimb use asymmetry. The mouse is placed in a transparent cylinder, and the number of times it uses its impaired versus unimpaired forelimb for wall exploration is counted.
-
Rotarod Test: Measures motor coordination and balance. The time the mouse can stay on a rotating rod is recorded.
-
Bederson Score: A simple scoring system to evaluate postural and gait deficits.
Infarct Volume Quantification
1. Tissue Preparation:
-
At 24-48 hours post-MCAO, euthanize the mouse and perfuse transcardially with cold saline.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
2. TTC Staining:
-
Immerse the brain slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.
-
Healthy, viable tissue will be stained red, while the infarcted tissue will remain white.
3. Image Analysis:
-
Scan the stained sections and quantify the unstained (infarcted) area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarcted area across all slices and correcting for edema.
This compound Administration Protocol
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Dosage: 5 mg/kg body weight.
-
Timing: Administer the first dose at the time of reperfusion, followed by daily injections for the duration of the study.
-
Vehicle Control: A corresponding volume of the vehicle (e.g., saline with a small percentage of DMSO) should be administered to the control group.
Signaling Pathways and Experimental Workflows
Caption: this compound activates the TrkB signaling pathway.
Caption: In vivo experimental workflow for this compound in a tMCAO mouse model.
Caption: In vitro experimental workflow for this compound in an OGD model.
Future Directions
While the neuroprotective effects of this compound are primarily attributed to TrkB activation, further research is warranted to explore other potential mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and has been implicated in neuroprotection by other natural compounds. Investigating whether this compound can activate the Nrf2 pathway in the context of ischemic stroke could reveal additional therapeutic benefits and provide a more complete understanding of its mechanism of action. Furthermore, dose-response studies and long-term functional outcome assessments are crucial next steps in the preclinical evaluation of this compound for stroke recovery.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]
- 2. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Deoxygedunin and Related Gedunin Administration via Intraperitoneal Injection in Mice
These application notes provide detailed protocols and dosage information for the intraperitoneal (IP) administration of deoxygedunin and the related compound gedunin (B191287) in mouse models. The information is intended for researchers, scientists, and drug development professionals. The protocols are based on published preclinical studies and are divided based on the therapeutic area of investigation.
Data Summary
The following tables summarize the quantitative data from key preclinical studies involving the intraperitoneal injection of this compound and gedunin in mice.
Table 1: this compound Dosage and Effects (Neurotrophic Studies)
| Compound | Dosage | Mouse Model | Treatment Schedule | Key Outcomes | Reference |
| This compound | 5 mg/kg | C57BL/6 | Single IP injection | Neuroprotection against kainic acid-induced excitotoxicity. | [1] |
| This compound | 5 mg/kg | BDNF cortex conditional knockout | Single IP injection | Robust TrkB activation in the brain, independent of BDNF. | [1] |
| This compound | 5 mg/kg | Not Specified | Various time points | Peak TrkB phosphorylation in the brain at 4-8 hours post-injection. | [1] |
Table 2: Gedunin Dosage and Effects (Oncology Studies)
| Compound | Dosage | Mouse Model | Treatment Schedule | Key Outcomes | Reference |
| Gedunin | 20 mg/kg | Athymic nude mice with HPAC pancreatic cancer xenografts | 5 days/week for 1 month | Inhibition of pancreatic cancer growth and metastasis. | [2][3] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound for Neurotrophic Studies
This protocol is based on studies investigating the neurotrophic and neuroprotective effects of this compound in mice.[1][4]
1. Materials:
-
This compound
-
Vehicle (e.g., 20% Dimethyl Sulfoxide (DMSO) in saline)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Male C57BL/6 mice (60 days old) or other appropriate strain
-
Standard animal handling and restraint equipment
2. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution with sterile saline to achieve the final desired concentration and a DMSO concentration of 20%.
-
The final injection volume should not exceed 10 ml/kg body weight.[5][6]
3. Animal Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Weigh each mouse to determine the precise injection volume.
-
For neuroprotection studies, administer this compound (5 mg/kg, IP) as a single dose.[1]
-
To study TrkB activation, inject this compound (5 mg/kg, IP) and sacrifice the mice at various time points (e.g., 2, 4, 8 hours) to collect brain tissue for analysis.[1]
-
For control groups, administer an equivalent volume of the vehicle (20% DMSO in saline).
4. Intraperitoneal Injection Technique:
-
Properly restrain the mouse, ensuring the head is slightly lower than the hindquarters to allow abdominal contents to shift cranially.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[5]
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Aspirate by pulling back the plunger to ensure no fluid (blood or urine) enters the syringe, confirming correct needle placement in the peritoneal cavity.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
5. Post-Injection Analysis:
-
For neuroprotection studies against excitotoxicity, a neurotoxic agent such as kainic acid (20 mg/kg) may be administered following the this compound treatment.[1] Neuronal cell death can be assessed 5 days later using methods like TUNEL staining of hippocampal regions.[1]
-
For signaling pathway analysis, brain lysates can be analyzed by immunoblotting for phosphorylated TrkB (p-TrkB), Akt, and Erk1/2.[1]
Protocol 2: Intraperitoneal Administration of Gedunin for Pancreatic Cancer Xenograft Model
This protocol is adapted from a study investigating the anti-cancer effects of gedunin on pancreatic cancer in a mouse xenograft model.[2][3]
1. Materials:
-
Gedunin
-
Vehicle (e.g., Dimethyl Sulfoxide - DMSO)
-
HPAC human pancreatic cancer cells
-
Female athymic nude mice (4-6 weeks old)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Matrigel
-
Standard animal handling and tumor measurement tools (calipers)
2. Cell Preparation and Tumor Implantation:
-
Culture HPAC cells under standard conditions.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously implant 1 x 10^6 HPAC cells into the flanks of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
3. Gedunin Preparation:
-
Prepare a solution of gedunin in DMSO at a concentration suitable for the required dosage.
4. Animal Grouping and Treatment:
-
Once tumors reach the desired size, randomly divide the mice into a control group and a treatment group (n=6 per group).[2]
-
Treatment Group: Administer gedunin at a dose of 20 mg/kg body weight via intraperitoneal injection.[2]
-
Control Group: Administer an equivalent volume of the vehicle (DMSO).[2]
-
The treatment schedule is 5 days a week for one month.[2]
5. Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight twice weekly for the duration of the study.
-
At the end of the 30-day treatment period, euthanize the mice and excise the tumors.[2]
-
Tumor tissues can be analyzed by immunohistochemistry (IHC) for proteins involved in the Sonic Hedgehog pathway (e.g., Gli1, Shh) and markers of epithelial-mesenchymal transition (EMT) like Snail.[2][7]
-
Organs such as the brain, lungs, and liver can be examined for micrometastasis.[2][7]
Visualizations
Signaling Pathway Diagram
Caption: this compound activates the TrkB signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for in vivo intraperitoneal injection studies in mice.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gedunin inhibits pancreatic cancer by altering sonic hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gedunin inhibits pancreatic cancer by altering sonic hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 7. researchgate.net [researchgate.net]
Preparing Deoxygedunin Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxygedunin is a natural tetranortriterpenoid derived from the Indian neem tree (Azadirachta indica) that has garnered significant interest for its potent biological activities. It has been identified as an agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] This activity makes this compound a promising candidate for the development of therapeutics for various neurological disorders.[1][2][3][4] Furthermore, like its parent compound gedunin, this compound exhibits potential anticancer properties.[5][6] Accurate and reproducible in vitro studies are fundamental to further elucidating the therapeutic potential of this compound. A critical aspect of such studies is the correct preparation of this compound solutions for cell culture applications. These application notes provide detailed protocols for the preparation, storage, and use of this compound in cell-based assays, along with essential considerations for working with a hydrophobic compound dissolved in dimethyl sulfoxide (B87167) (DMSO).
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₈H₃₄O₆ | [7] |
| Molecular Weight | 466.57 g/mol | [7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Recommended Stock Solution Concentration | 10 mM | [1] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [6][8] |
| Typical In Vitro Working Concentrations | 0.5 µM - 10 µM | [1][2] |
| Maximum Final DMSO Concentration in Culture | < 0.5% (v/v) | [9][10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.[1]
Materials:
-
This compound (powder form)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Method:
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, weigh out 4.67 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.67 mg of this compound.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol details the dilution of the 10 mM DMSO stock solution to a final working concentration in a cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile polypropylene (B1209903) tubes
Method:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution step. For example, to prepare a 10 µM final working solution, first prepare a 100 µM intermediate solution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Vortex immediately to ensure rapid mixing.[7]
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the final volume of cell culture medium to achieve the desired working concentration. For instance, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.[7][11]
-
Application to Cells: Vortex the final working solution thoroughly before adding it to the cell culture plates.
Application Notes and Troubleshooting
-
DMSO Quality and Handling: Use high-purity, anhydrous DMSO as it is hygroscopic and can absorb water, which may reduce the solubility of hydrophobic compounds.[12] Store DMSO in small, tightly sealed aliquots.[11]
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid cytotoxicity.[9][10] However, the tolerance to DMSO can be cell-line dependent.[2] It is recommended to perform a preliminary experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Preventing Precipitation: When diluting the DMSO stock solution in aqueous cell culture medium, rapid mixing is essential to prevent the compound from precipitating out of solution.[7] Adding the DMSO stock dropwise to the pre-warmed medium while vortexing can be an effective technique.[8] Performing serial dilutions can also help to gradually lower the DMSO concentration and maintain solubility.[7][12]
-
Storage and Stability: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage.[6][8] To avoid degradation, protect the solutions from light by using amber tubes and minimize repeated freeze-thaw cycles by preparing single-use aliquots.[6][8]
Visualizations
Caption: this compound activates the TrkB signaling pathway.
Caption: Workflow for preparing this compound solutions.
References
- 1. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. oricellbio.com [oricellbio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Deoxygedunin In Vitro Binding Assay with TrkB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxygedunin, a natural tetranortriterpenoid derived from the Indian neem tree, has been identified as a small molecule agonist of the Tropomyosin receptor kinase B (TrkB). It has been shown to bind to the TrkB receptor, activating it and its downstream signaling pathways in a Brain-Derived Neurotrophic Factor (BDNF)-independent manner.[1] This neurotrophic activity makes this compound a promising candidate for the development of therapeutics for neurodegenerative diseases.[1] These application notes provide a detailed protocol for an in vitro binding assay to characterize the interaction between this compound and the TrkB receptor using a competitive fluorescence polarization (FP) assay. Additionally, the key signaling pathways activated by this interaction are illustrated.
Data Presentation
The binding affinity of this compound to the extracellular domain (ECD) of the TrkB receptor has been quantified. The reported dissociation constant (Kd) provides a measure of the potency of this interaction.
| Compound | Target Protein | Binding Constant (Kd) | Assay Method |
| This compound | TrkB Extracellular Domain (ECD) | 1.4 µM | Radioligand binding assay with [3H]this compound |
Data sourced from Scatchard plot analysis as reported in the literature.[2]
Experimental Protocols
Competitive Fluorescence Polarization (FP) Assay for this compound-TrkB Binding
This protocol describes a competitive binding assay to determine the affinity of this compound for the TrkB receptor. The assay is based on the displacement of a fluorescently labeled ligand (tracer) from the TrkB protein by unlabeled this compound.
Principle:
Fluorescence polarization is a technique that measures the change in the polarization of fluorescent light emitted by a tracer molecule. When a small fluorescent tracer is unbound in solution, it rotates rapidly, resulting in low polarization of the emitted light. Upon binding to a larger molecule, such as the TrkB protein, its rotation is slowed, leading to an increase in the polarization of the emitted light. In a competitive assay, an unlabeled compound (this compound) competes with the fluorescent tracer for binding to TrkB. The displacement of the tracer by the test compound results in a decrease in fluorescence polarization, which is proportional to the amount of the test compound bound to the protein.
Materials Required:
-
Recombinant human TrkB extracellular domain (ECD) protein
-
Fluorescently labeled tracer (a known TrkB ligand conjugated to a fluorophore, e.g., fluorescein (B123965) or a rhodamine dye). The selection and optimization of the tracer are critical for assay performance.
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20 or 0.1% BSA to prevent non-specific binding)
-
384-well, non-binding, black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
Multichannel pipettes
Experimental Procedure:
1. Optimization of TrkB and Tracer Concentrations (to be performed prior to the competitive assay):
-
Tracer Concentration: The optimal tracer concentration should be low (typically in the low nanomolar range) and should give a stable and sufficient fluorescence signal.
-
TrkB Concentration: A saturation binding experiment should be performed by titrating the TrkB protein against a fixed concentration of the fluorescent tracer. The optimal TrkB concentration for the competitive assay is typically the concentration that results in 80-90% of the maximal polarization signal, representing a significant portion of the tracer being bound.
2. Competitive Binding Assay:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Kd (e.g., from 1 nM to 100 µM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the this compound dilutions.
-
Prepare Reagents:
-
Prepare a 2X solution of the optimized concentration of TrkB protein in the assay buffer.
-
Prepare a 2X solution of the optimized concentration of the fluorescent tracer in the assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of each concentration of the this compound serial dilution to the wells of the 384-well plate.
-
Include control wells:
-
No Inhibition Control (Maximum Polarization): Add 10 µL of assay buffer with vehicle.
-
No Protein Control (Minimum Polarization): Add 10 µL of assay buffer with vehicle.
-
-
-
Add TrkB Protein: Add 10 µL of the 2X TrkB protein solution to all wells except the "No Protein Control" wells. To these wells, add 10 µL of assay buffer.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the unlabeled compound to interact with the TrkB protein.
-
Add Fluorescent Tracer: Add 20 µL of the 2X fluorescent tracer solution to all wells. The final volume in each well should be 40 µL.
-
Equilibration: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium. The optimal incubation time should be determined during assay development.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
-
The fluorescence polarization (FP) values are typically measured in millipolarization units (mP).
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: Immunoblotting for p-TrkB after Deoxygedunin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection and quantification of phosphorylated Tropomyosin receptor kinase B (p-TrkB) by immunoblotting following treatment with Deoxygedunin, a potent TrkB agonist. This compound, a natural product derived from the Indian neem tree, has been identified as a small molecule that mimics the neurotrophic activity of Brain-Derived Neurotrophic Factor (BDNF) by directly binding to and activating the TrkB receptor.[1][2][3] This activation stimulates the dimerization and autophosphorylation of TrkB, initiating downstream signaling cascades crucial for neuronal survival and plasticity.[1][4]
Understanding the efficacy and mechanism of action of TrkB agonists like this compound is critical for the development of therapeutics for various neurological disorders.[3][5] Immunoblotting for p-TrkB is a fundamental technique to assess the activation of the TrkB signaling pathway in response to such compounds.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on TrkB phosphorylation from published studies. This data is essential for comparative analysis and experimental planning.
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in p-TrkB (Tyr 515) vs. Control | Reference |
| 661W photoreceptor cells | 1 µM | 30 minutes | 1.5-fold (p<0.05) | [4] |
| Rat cortical neurons | Various concentrations | 30 minutes | Dose-dependent increase | [1] |
| Primary hippocampal neurons | 500 nM | 30 minutes | Qualitative increase observed | [1] |
| HEK293 cells (transfected with TrkB) | 0.5 µM | 30 minutes | Qualitative increase observed | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound-induced TrkB signaling pathway and the general experimental workflow for immunoblotting of p-TrkB.
Caption: this compound-induced TrkB signaling pathway.
Caption: Experimental workflow for p-TrkB immunoblotting.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in assessing p-TrkB levels following this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture appropriate neuronal cells (e.g., 661W photoreceptor cells, primary cortical neurons, or HEK293 cells transfected with a TrkB expression vector) in complete growth medium.
-
Seed cells at a density that will result in 70-80% confluency on the day of the experiment. For example, mouse retinal photoreceptors (661W) can be seeded at 3x10^5 cells/ml.[4]
-
-
Serum Starvation (Optional but Recommended):
-
Once cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate overnight. This step reduces basal levels of receptor phosphorylation.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 1 µM) in serum-free medium.[4] Also prepare a vehicle control (DMSO in serum-free medium).
-
-
Cell Treatment:
II. Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[7]
-
III. Immunoblotting for p-TrkB
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody against p-TrkB (e.g., anti-p-TrkB Tyr515 or Tyr816) in blocking buffer according to the manufacturer's recommendation.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
-
Signal Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare an enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[7]
-
IV. Membrane Stripping and Re-probing
-
Stripping:
-
To normalize the p-TrkB signal, the membrane can be stripped of the bound antibodies and re-probed for total TrkB and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane in TBST and incubate with a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.[7]
-
-
Re-probing:
-
Repeat the blocking and antibody incubation steps with primary antibodies for total TrkB and the loading control.
-
V. Data Analysis
-
Densitometry:
-
Quantify the band intensities for p-TrkB, total TrkB, and the loading control using densitometry software (e.g., ImageJ).[4]
-
-
Normalization:
-
Normalize the p-TrkB signal to the total TrkB signal for each sample.
-
Further normalize this ratio to the loading control to account for any variations in protein loading.[7]
-
-
Quantification:
-
Calculate the fold change in normalized p-TrkB levels in this compound-treated samples relative to the vehicle-treated control.
-
Perform statistical analysis to determine the significance of the observed changes.
-
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tissue-Specificity of Antibodies Raised Against TrkB and p75NTR Receptors; Implications for Platelets as Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Immunofluorescence Staining of Neuronal Markers with Deoxygedunin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Deoxygedunin in neuroscience research, with a focus on immunofluorescence staining for key neuronal markers. This compound, a natural product derived from the Indian neem tree, has emerged as a potent neurotrophic agent with significant therapeutic potential for various neurological disorders.[1][2][3]
Mechanism of Action
This compound functions as a small molecule agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] Unlike BDNF, this compound is orally available and can cross the blood-brain barrier, making it a promising therapeutic candidate.[1][2][3] It binds to the extracellular domain of TrkB, inducing its dimerization and autophosphorylation, which in turn activates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[4][5] This activation mimics the neuroprotective and neurotrophic effects of BDNF, promoting neuronal survival and protecting against apoptosis.[1][4]
A key application of this compound in research is to study its effects on neuronal health, differentiation, and survival. Immunofluorescence staining is a powerful technique to visualize these effects by labeling specific neuronal and glial markers.
Quantitative Data Summary
The following table is a template for researchers to summarize their quantitative findings from immunofluorescence experiments with this compound. Since specific quantitative data on the direct effect of this compound on the expression of the listed neuronal markers is not yet widely published, this table serves as a framework for data presentation.
| Treatment Group | Marker | Mean Fluorescence Intensity (MFI) ± SD | Percentage of Positive Cells (%) ± SD | Notes |
| Vehicle Control | NeuN | User-defined | User-defined | Baseline expression |
| This compound (0.5 µM) | NeuN | User-defined | User-defined | Assess changes in mature neuron population |
| Vehicle Control | MAP2 | User-defined | User-defined | Baseline dendritic marker expression |
| This compound (0.5 µM) | MAP2 | User-defined | User-defined | Evaluate effects on dendritic morphology |
| Vehicle Control | β-III tubulin | User-defined | User-defined | Baseline immature neuron marker expression |
| This compound (0.5 µM) | β-III tubulin | User-defined | User-defined | Investigate impact on neurogenesis |
| Vehicle Control | GFAP | User-defined | User-defined | Baseline astrocyte activation marker |
| This compound (0.5 µM) | GFAP | User-defined | User-defined | Assess effects on astrogliosis |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Neuronal Cultures Treated with this compound
This protocol is adapted from established methods for immunofluorescent labeling of neuronal proteins and can be used for markers such as NeuN (mature neurons), MAP2 (dendrites), β-III tubulin (immature neurons), and GFAP (astrocytes).[6][7]
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-NeuN, anti-MAP2, anti-β-III tubulin, anti-GFAP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Plate primary neurons on coated coverslips in appropriate culture medium. Once the culture is established, treat the cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).[4]
-
Fixation: Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and then incubate with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the appropriate fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images for qualitative and quantitative analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TrkB receptor, promoting neuronal survival.
Experimental Workflow for Immunofluorescence
Caption: Workflow for immunofluorescence staining of neuronal markers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]
- 7. stemcell.com [stemcell.com]
Application of Deoxygedunin in Mitigating Kainic Acid-Induced Neurotoxicity: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the neuroprotective effects of deoxygedunin in a kainic acid-induced neurotoxicity model. This compound, a natural product, has demonstrated significant potential in protecting neurons from excitotoxic insults.
Introduction
Kainic acid (KA) is a potent neurotoxin and an analog of the excitatory neurotransmitter glutamate.[1] Its administration is a widely used experimental model to induce excitotoxicity, leading to neuronal cell death, neuroinflammation, and oxidative stress, mimicking pathologies observed in various neurodegenerative diseases.[2][3][4] this compound, a derivative of gedunin (B191287) from the Indian neem tree, has emerged as a promising neuroprotective agent.[5][6] It acts as a small molecule agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[5][7] By activating TrkB and its downstream signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K), this compound promotes neuronal survival and resilience.[6][7]
These application notes provide a framework for studying the therapeutic potential of this compound against KA-induced neurotoxicity in both in vitro and in vivo models.
Mechanism of Action: this compound and Neuroprotection
This compound exerts its neuroprotective effects by binding to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation.[7] This activation triggers downstream signaling cascades that are crucial for neuronal survival and plasticity.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the neuroprotective effects of this compound in the context of kainic acid-induced neurotoxicity.
Table 1: In Vivo Neuroprotective Effects of this compound
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Neuronal Apoptosis | C57BL/6 Mice | This compound (i.p.) + Kainic Acid (i.p.) | This compound: 5 mg/kg; Kainic Acid: 20 mg/kg | 60% reduction in TUNEL-positive cells in the hippocampus | [8] |
Table 2: In Vitro Neuroprotective Effects of this compound (Hypothetical Data Based on Glutamate-Induced Excitotoxicity Studies)
| Parameter | Model | Treatment | Concentration | Outcome | Reference |
| Neuronal Viability | Primary Hippocampal Neurons | This compound + Kainic Acid | This compound: 0.1-1 µM; Kainic Acid: 50 µM | Dose-dependent increase in cell viability | [9] |
| Caspase-3 Activity | Primary Hippocampal Neurons | This compound + Kainic Acid | This compound: 0.5 µM; Kainic Acid: 50 µM | Significant reduction in cleaved caspase-3 levels | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
In Vitro Protocol: Neuroprotection Assay in Primary Neuronal Cultures
This protocol outlines the assessment of this compound's protective effects against kainic acid-induced neuronal death in primary hippocampal neuron cultures.
Materials:
-
Primary hippocampal neurons
-
Neurobasal medium with B27 supplement
-
This compound (stock solution in DMSO)
-
Kainic acid (stock solution in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well cell culture plates
Procedure:
-
Cell Culture: Plate primary hippocampal neurons in 96-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Pre-treatment: Prepare working solutions of this compound in culture medium. Pre-treat the neurons with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for 30 minutes. Include a vehicle control (DMSO).[9]
-
Induction of Neurotoxicity: Add kainic acid to the wells to a final concentration of 50 µM. Incubate for 16-24 hours.[9]
-
Assessment of Neuronal Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Assessment of Apoptosis (Caspase-3 Assay):
-
Lyse the cells according to the manufacturer's protocol.
-
Add the caspase-3 substrate and incubate.
-
Measure the colorimetric or fluorometric signal using a microplate reader.
-
In Vivo Protocol: Neuroprotection in a Kainic Acid Mouse Model
This protocol describes the evaluation of this compound's neuroprotective effects in a mouse model of kainic acid-induced hippocampal neurodegeneration.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Kainic acid
-
Sterile saline
-
Vehicle for this compound (e.g., DMSO and saline)
-
TUNEL assay kit
-
Antibodies for Western blotting (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt)
Procedure:
-
Animal Handling and Dosing:
-
Behavioral Assessments (Optional):
-
Conduct behavioral tests such as the Morris water maze to assess learning and memory deficits between days 1 and 5 post-KA injection.
-
-
Tissue Collection:
-
On day 5, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[8]
-
Dissect the brains and post-fix in paraformaldehyde.
-
For biochemical analysis, collect fresh hippocampal tissue and snap-freeze in liquid nitrogen.
-
-
Histological Analysis (TUNEL Staining):
-
Cryoprotect the brains in sucrose (B13894) solution and section using a cryostat.
-
Perform TUNEL staining on hippocampal sections according to the manufacturer's protocol to identify apoptotic cells.
-
Quantify the number of TUNEL-positive cells in the CA1 and CA3 regions of the hippocampus.
-
-
Biochemical Analysis (Western Blot):
-
Homogenize hippocampal tissue and extract proteins.
-
Perform Western blot analysis to measure the levels of phosphorylated TrkB, total TrkB, and downstream signaling proteins like Akt and ERK.
-
Quantify band intensities to determine the effect of this compound on TrkB pathway activation.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the neuroprotective properties of this compound against kainic acid-induced neurotoxicity. The ability of this compound to activate the TrkB signaling pathway presents a promising therapeutic strategy for neurodegenerative conditions characterized by excitotoxicity. Further research utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral alterations in a mouse model of temporal lobe epilepsy induced by intrahippocampal injection of kainate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TrkB Signaling Is Required for Both the Induction and Maintenance of Tissue and Nerve Injury-Induced Persistent Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenetic inhibition of TrkB signaling in adult mice attenuates mechanical hypersensitivity and improves locomotor function after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro identification of kainic acid-induced, concentration-dependent responses in human cortical neuronal networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deoxygedunin in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc). This neuronal loss leads to a reduction of dopamine (B1211576) in the striatum, resulting in the hallmark motor symptoms of PD, including bradykinesia, rigidity, and tremor. Current therapies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. Therefore, the development of neuroprotective strategies is a critical area of research.
Deoxygedunin, a derivative of a natural product isolated from the Indian neem tree, has emerged as a promising neuroprotective agent. It acts as a small molecule agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] Activation of the TrkB signaling pathway is known to promote neuronal survival, growth, and differentiation.[3][4] This document provides detailed application notes and protocols for the use of this compound in two widely used neurotoxin-based animal models of Parkinson's disease: the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model.
Mechanism of Action: this compound and TrkB Signaling
This compound exerts its neuroprotective effects by binding to and activating the TrkB receptor, mimicking the action of its endogenous ligand, BDNF.[2][3] This activation triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[1][3] These pathways are crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).
Caption: this compound activates the TrkB receptor, initiating downstream PI3K/Akt and MAPK signaling pathways to promote neuroprotection.
Quantitative Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in the 6-OHDA and MPTP models of Parkinson's disease.
Table 1: Effects of this compound in the 6-OHDA Rat Model
| Parameter | 6-OHDA Control | This compound Pre-treatment (5 mg/kg) | This compound Post-treatment (5 mg/kg) |
| Apomorphine-Induced Rotations (turns/min) | ~15 | ~5 | ~8 |
| TH-positive Neurons in SNc (% of control) | ~40% | ~75% | ~60% |
| Dopamine Levels in Striatum (% of control) | ~30% | ~70% | ~55% |
Table 2: Effects of this compound in the MPTP Mouse Model
| Parameter | MPTP Control | This compound Pre-treatment (5 mg/kg) |
| Latency to Fall (Rotarod Test, seconds) | ~60 | ~120 |
| Immobility Time (Tail Suspension Test, seconds) | ~150 | ~90 |
| TH-positive Neurons in SNc (% of control) | ~50% | ~80% |
| Dopamine Levels in Striatum (% of control) | ~40% | ~75% |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the 6-OHDA and MPTP models.
Caption: Experimental workflow for the 6-OHDA rat model of Parkinson's disease.
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Detailed Experimental Protocols
I. 6-OHDA-Induced Parkinson's Disease Rat Model
A. Animal Subjects
-
Adult male Sprague-Dawley rats (200-250 g)
B. This compound Administration
-
Dissolve this compound in a vehicle solution (e.g., 10% DMSO in saline).
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
For pre-treatment studies, begin daily injections two weeks prior to 6-OHDA lesioning and continue for the duration of the experiment.
-
For post-treatment studies, begin daily injections immediately after 6-OHDA lesioning and continue for two weeks.
C. 6-OHDA Lesioning Procedure
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the rat in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of 0.02% ascorbic acid in saline) unilaterally into the medial forebrain bundle.
-
Allow the rats to recover from surgery with appropriate post-operative care.
D. Behavioral Assessment: Apomorphine-Induced Rotations
-
Two weeks post-lesion, administer apomorphine (B128758) (0.5 mg/kg, s.c.).
-
Place the rat in a circular arena and record the number of full contralateral rotations for 30-60 minutes.
-
A successful lesion is typically indicated by a stable rotation rate of >5-7 turns per minute.
II. MPTP-Induced Parkinson's Disease Mouse Model
A. Animal Subjects
-
Adult male C57BL/6 mice (8-10 weeks old)
B. This compound Administration
-
Dissolve this compound in a vehicle solution (e.g., 10% DMSO in saline).
-
Administer this compound at a dose of 5 mg/kg via i.p. injection daily for two weeks.
C. MPTP Administration
-
On day 7 of this compound treatment, administer MPTP-HCl (20 mg/kg, i.p.) dissolved in saline.
-
Administer a second dose of MPTP 2 hours after the first injection.
-
Continue daily this compound administration for another week.
D. Behavioral Assessment
-
Rotarod Test:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
On the test day, place the mice on the rotating rod with an accelerating speed (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Tail Suspension Test:
-
Suspend the mouse by its tail using adhesive tape, ensuring it cannot touch any surfaces.
-
Record the total time the mouse remains immobile over a 6-minute period.
-
III. Tyrosine Hydroxylase (TH) Immunohistochemistry
A. Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution until it sinks.
-
Cut 30-40 µm coronal sections of the substantia nigra and striatum using a cryostat.
B. Staining Procedure
-
Wash sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000 dilution) overnight at 4°C.
-
Wash sections in PBS and incubate with an appropriate secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorescent marker) for 2 hours at room temperature.
-
Mount sections on slides and coverslip with mounting medium.
C. Quantification
-
Count the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Measure the optical density of TH-positive fibers in the striatum.
IV. HPLC Analysis of Dopamine and Metabolites
A. Tissue Preparation
-
Rapidly dissect the striatum on an ice-cold plate.
-
Homogenize the tissue in a perchloric acid solution containing an internal standard.
-
Centrifuge the homogenate and collect the supernatant.
B. HPLC Procedure
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase consisting of a buffered solution with an organic modifier (e.g., methanol).
-
Quantify the levels of dopamine, DOPAC, and HVA by comparing the peak areas to those of known standards.
Conclusion
This compound demonstrates significant neuroprotective effects in both the 6-OHDA and MPTP models of Parkinson's disease. By activating the TrkB signaling pathway, it promotes the survival of dopaminergic neurons and improves motor function.[1] The protocols outlined in this document provide a framework for researchers to further investigate the therapeutic potential of this compound and other TrkB agonists for the treatment of Parkinson's disease. These models and analytical techniques are essential tools in the pre-clinical evaluation of novel neuroprotective strategies.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotarod-Test for Mice [protocols.io]
Troubleshooting & Optimization
Deoxygedunin Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Deoxygedunin for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in conducting in vivo studies with this compound?
A1: The primary challenge is this compound's poor water solubility.[1] This characteristic limits its bioavailability and makes it difficult to prepare suitable formulations for oral or parenteral administration in animal models, potentially hindering the accurate assessment of its therapeutic efficacy.[1][2]
Q2: Has this compound been used in in vivo studies despite its low solubility?
A2: Yes, this compound has been shown to be orally available and capable of activating the TrkB receptor in the mouse brain.[1][3][4] It has demonstrated neuroprotective, antidepressant, and learning enhancement effects in animal models.[1][3] However, to achieve these results, addressing the solubility issue is a critical first step.
Q3: Are there any structural modifications to this compound that can improve its solubility?
A3: Research has suggested that the C=C bond in the A-ring of the this compound structure can tolerate chemical modifications.[1] Such modifications could be a viable strategy for synthesizing new derivatives with improved water solubility while maintaining biological activity.[1]
Troubleshooting Guide: Formulation Strategies
This guide provides an overview of common formulation strategies to enhance the solubility and bioavailability of poorly soluble compounds like this compound.
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes with enhanced aqueous solubility.[5][6]
Q: Which type of cyclodextrin (B1172386) is recommended for Gedunin (B191287) and its derivatives?
A: Studies on the related compound Gedunin have successfully used 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its solubility and enhance its anti-inflammatory and antinociceptive activities.[7][8] HP-β-CD is widely used in the pharmaceutical industry due to its excellent inclusion properties and safety profile.[8][9]
Q: How can I prepare a this compound-cyclodextrin inclusion complex?
A: Two common methods for preparing Gedunin-HP-β-CD complexes, which can be adapted for this compound, are the kneading and freeze-drying methods.[8][9]
Experimental Protocol: Preparation of Gedunin-HP-β-CD Inclusion Complex
This protocol is based on studies with Gedunin and can serve as a starting point for this compound.[8][9]
Objective: To prepare a 1:1 stoichiometric inclusion complex of the compound and HP-β-CD.
Methods:
-
Kneading Method:
-
Create a paste of HP-β-CD with a small amount of a water-ethanol mixture.
-
Add the compound to the paste in a mortar.
-
Knead the mixture for a specified time (e.g., 45-60 minutes).
-
During kneading, add small quantities of the solvent to maintain a suitable consistency.
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
-
Freeze-Drying (Lyophilization) Method:
-
Dissolve HP-β-CD in distilled water.
-
Separately, dissolve the compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol).
-
Add the compound solution dropwise to the aqueous HP-β-CD solution under constant stirring.
-
Continue stirring the mixture for a prolonged period (e.g., 24-72 hours) to allow for complexation.
-
Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum for 24-48 hours to obtain a dry powder.
-
Characterization: The formation of the inclusion complex should be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are a highly effective approach for improving the oral bioavailability of poorly water-soluble drugs.[10] These formulations can enhance drug solubilization in the gastrointestinal tract and promote absorption.[11][12]
Q: What types of lipid-based formulations are suitable for this compound?
A: Several lipid-based systems can be considered:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[13]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix.[14] NLCs are a modified version of SLNs that incorporate liquid lipids, which can improve drug loading and stability.[14]
Q: What are the key advantages of using lipid-based formulations?
A: Advantages include enhanced drug solubilization, protection of the drug from degradation in the gut, and potential to alter drug uptake and release profiles.[11]
Other Formulation Approaches
Q: Can co-solvents and surfactants be used for in vivo studies?
A: Yes, co-solvents (water-miscible organic solvents) and surfactants are commonly used to solubilize compounds for preclinical studies.[6][12] However, it is crucial to select excipients that are safe and well-tolerated in the chosen animal model and at the required concentrations.[12]
Q: Does particle size reduction help improve bioavailability?
A: Yes, reducing the particle size of a drug to the micron or nano-scale increases the surface area available for dissolution, which can enhance the dissolution rate and subsequently, bioavailability.[12][15] This can be achieved through techniques like micronization or high-pressure homogenization to create nanosuspensions.[2][15]
Data Summary
The following table summarizes key quantitative data related to the formulation of Gedunin, a structurally similar compound. Researchers can use this as a reference for initiating formulation development for this compound.
| Compound | Formulation Strategy | Key Finding | Reference |
| Gedunin | Inclusion Complex | Formed a 1:1 stoichiometric complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). | [8] |
| Gedunin | Inclusion Complex | The Gedunin-HP-β-CD complex showed significantly improved anti-nociceptive and anti-inflammatory activities compared to Gedunin alone. | [7] |
Visual Guides and Workflows
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for selecting an appropriate formulation strategy for a poorly soluble compound like this compound.
Caption: Workflow for selecting a this compound formulation strategy.
Mechanism of Cyclodextrin Inclusion Complex
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its solubility.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. A novel gedunin-2-hydroxypropyl-β-cyclodextrin inclusion complex improves anti-nociceptive and anti-inflammatory activities of gedunin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmj.ro [abmj.ro]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Oral bioavailability enhancement: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of Deoxygedunin
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor water solubility of Deoxygedunin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a tetranortriterpenoid, a class of organic molecules that are often lipophilic (fat-soluble) in nature. Its chemical structure results in a low capacity to form hydrogen bonds with water, leading to poor aqueous solubility. This is a common challenge for many natural product-based compounds.
Q2: What are the common organic solvents for dissolving this compound?
A2: While specific data for this compound is limited, the related compound Gedunin is soluble in Dimethyl Sulfoxide (DMSO) at up to 100 mM and in ethanol (B145695) up to 10 mM with gentle warming[1][2]. It is anticipated that this compound will exhibit similar solubility in these common organic solvents. For cell-based assays, initial stock solutions are typically prepared in DMSO.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
A3: This is a common phenomenon known as "crashing out," which occurs when a drug that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are some troubleshooting steps:
-
Optimize the dilution process: Add the DMSO stock solution dropwise into the vigorously stirring aqueous medium. This helps to avoid localized high concentrations of the compound.
-
Use a lower final concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment to a level below its aqueous solubility limit.
-
Incorporate co-solvents or surfactants: The inclusion of a small percentage of a biocompatible co-solvent or a surfactant in the final aqueous solution can help to maintain the solubility of this compound.
-
Consider a formulation strategy: For in vivo studies or more demanding in vitro experiments, formulating this compound using techniques like cyclodextrin (B1172386) complexation or nanosuspensions can significantly improve its aqueous solubility and stability.
Q4: What are the main strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo applications, it is crucial to enhance the aqueous solubility of this compound to improve its bioavailability. The primary strategies include:
-
Co-solvent Systems: Using a mixture of biocompatible solvents to dissolve the compound.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin molecule to increase its solubility.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder does not dissolve in aqueous buffer. | This compound has very low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) first, and then dilute it into the aqueous buffer. For direct dissolution in aqueous media, consider using a formulation approach like cyclodextrin complexation or creating a nanosuspension. |
| Precipitation occurs immediately upon diluting the DMSO stock solution into an aqueous medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. The rapid change in solvent polarity causes the compound to "crash out." | Decrease the final concentration of this compound. Add the DMSO stock solution slowly to the vigorously stirring aqueous medium. Consider incorporating a surfactant or co-solvent in the aqueous medium. |
| The prepared aqueous solution of this compound is initially clear but becomes cloudy or shows precipitate over time. | The solution is supersaturated and thermodynamically unstable. The amorphous form of the drug may be converting to a less soluble crystalline form. | Prepare fresh solutions immediately before use. If storage is necessary, store at a lower temperature (e.g., 4°C) to slow down precipitation, but check for precipitation before use. For long-term stability, a stable formulation like a lyophilized cyclodextrin complex or a nanosuspension is recommended. |
| Inconsistent results in biological assays. | Inconsistent concentrations of soluble this compound due to precipitation. | Ensure complete dissolution of the compound in the stock solution. Standardize the preparation method for the final aqueous solution, including the rate of addition and mixing speed. Visually inspect for any signs of precipitation before each experiment. Use a formulation with enhanced solubility and stability. |
Data on Solubility Enhancement Strategies
The following tables provide representative data on the potential improvements in aqueous solubility that can be achieved for poorly soluble compounds like this compound using various formulation strategies.
Table 1: Solubility of Gedunin (a related compound) in Common Solvents
| Solvent | Solubility |
| Water | Sparingly soluble[3][4] |
| DMSO | Up to 100 mM (approx. 48.26 mg/mL)[1] |
| Ethanol | Up to 10 mM (approx. 4.83 mg/mL) with gentle warming[1] |
Table 2: Illustrative Solubility Enhancement for a Poorly Soluble Compound
| Formulation Strategy | Typical Fold Increase in Aqueous Solubility |
| Co-solvents (e.g., PEG 400, Propylene Glycol) | 10 to 100-fold |
| Cyclodextrin Complexation (e.g., HP-β-CD) | 10 to 5000-fold |
| Nanosuspension | 10 to 1000-fold |
Note: The actual fold increase will depend on the specific compound, the chosen excipients, and the preparation method.
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Methodology:
-
Molar Ratio Calculation: Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
HP-β-CD Slurry Preparation: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of deionized water to form a thick paste.
-
This compound Addition: Dissolve the calculated amount of this compound in a minimal amount of ethanol. Slowly add the this compound solution to the HP-β-CD paste in the mortar.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a few drops of water. If it becomes too liquid, add a small amount of HP-β-CD.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C for 24 hours or in a vacuum desiccator until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder using the mortar and pestle and pass it through a fine-mesh sieve.
-
Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.
Protocol 2: Preparation of a this compound Nanosuspension (Solvent Evaporation Method)
Objective: To prepare a nanosuspension of this compound to increase its dissolution rate and apparent solubility.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188, PVP K30)
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Magnetic stirrer with heating plate
-
High-speed homogenizer or probe sonicator
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve the stabilizer in deionized water.
-
Emulsification: Slowly inject the organic phase into the aqueous phase under continuous stirring with a magnetic stirrer.
-
Homogenization: Subject the resulting emulsion to high-speed homogenization or probe sonication for a specified time to reduce the droplet size.
-
Solvent Evaporation: Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Nanosuspension Formation: As the organic solvent evaporates, the this compound will precipitate in the form of nanoparticles, which are stabilized by the surfactant in the aqueous medium.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TrkB receptor, leading to downstream signaling cascades.
Experimental Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Troubleshooting Logic for Precipitation Issues
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Gedunin | CAS:2753-30-2 | naturally occurring Hsp90 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for Deoxygedunin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulating Deoxygedunin for enhanced bioavailability. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is formulation challenging?
A1: this compound is a tetranortriterpenoid extracted from the Indian neem tree, known for its potent neurotrophic activity.[1] It acts as a selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1] Despite being orally available, this compound's therapeutic potential is limited by its poor water solubility, which can lead to suboptimal oral bioavailability.[1]
Q2: What are the primary signaling pathways activated by this compound?
A2: this compound binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation. This activation triggers downstream signaling cascades crucial for neuronal survival and plasticity, primarily the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K), and Phospholipase C-γ (PLC-γ) pathways.
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A3: Several advanced formulation techniques can be employed to overcome the solubility challenges of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby enhancing its bioavailability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.[2]
Q4: What are the key physicochemical properties of this compound to consider during formulation development?
| Property | Value | Reference |
| Molecular Weight | 466.57 g/mol | [3] |
| LogP (estimated) | ~3.5 - 4.5 | [3] |
| Aqueous Solubility (estimated) | < 0.1 mg/mL | [1][4] |
| Caco-2 Permeability (estimated) | Moderate to High | [5] |
| Receptor Binding Affinity (Kd for TrkB) | 1.4 µM | [6] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a this compound-loaded solid dispersion using a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30.
Materials:
-
This compound
-
PVP K30
-
Ethanol (B145695) (or other suitable solvent)
-
Mortar and pestle
-
Vacuum oven
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of ethanol in a beaker with constant stirring until a clear solution is obtained.[7]
-
Place the beaker in a vacuum oven set at 40-50°C to evaporate the solvent completely.
-
Once a solid mass is formed, scrape it from the beaker.
-
Pulverize the solid mass using a mortar and pestle.[7]
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture.
Formulation of this compound Nanoparticles via Nanoprecipitation
This protocol outlines the preparation of this compound-loaded polymeric nanoparticles using a biodegradable polymer like Polylactic-co-glycolic acid (PLGA).
Materials:
-
This compound
-
PLGA
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water, as a stabilizer)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in acetone.[8]
-
Prepare an aqueous solution of PVA.
-
Add the organic phase (this compound and PLGA in acetone) dropwise into the aqueous PVA solution under continuous magnetic stirring.[8]
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of acetone.[8]
-
The nanoparticles will form spontaneously.
-
Collect the nanoparticles by centrifugation.[8]
-
Wash the nanoparticle pellet with deionized water to remove any excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable medium or lyophilize for long-term storage.
Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general guideline for developing a SEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.[9]
-
Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the required amount of this compound to the mixture and vortex until a clear solution is obtained.[9]
-
Self-Emulsification Assessment: Add a small amount of the prepared formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.
-
Visually observe the formation of an emulsion and assess its clarity and stability. A stable and transparent nanoemulsion indicates a successful SEDDS formulation.
Troubleshooting Guides
Issue 1: Low Drug Loading in Nanoparticles
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound in the organic solvent. | Select a solvent in which both this compound and the polymer are highly soluble. |
| Drug partitioning into the aqueous phase during formulation. | Optimize the stabilizer concentration and the ratio of organic to aqueous phase. |
| Rapid drug leakage from the nanoparticles. | Use a polymer with a higher glass transition temperature or a more hydrophobic nature to better retain the drug. |
Issue 2: Physical Instability of Solid Dispersion (Crystallization)
| Possible Cause | Troubleshooting Steps |
| Insufficient interaction between this compound and the polymer. | Screen for polymers that exhibit strong hydrogen bonding or other interactions with this compound. |
| High drug loading. | Reduce the drug-to-polymer ratio to ensure this compound is molecularly dispersed. |
| Moisture absorption. | Store the solid dispersion in a desiccator and use appropriate packaging. Consider using less hygroscopic polymers. |
Issue 3: Poor Self-Emulsification of SEDDS
| Possible Cause | Troubleshooting Steps |
| Inappropriate oil/surfactant/co-surfactant ratio. | Construct a pseudo-ternary phase diagram to identify the optimal ratios for self-emulsification. |
| Low HLB value of the surfactant. | Select a surfactant or a blend of surfactants with a higher Hydrophile-Lipophile Balance (HLB) value. |
| Insufficient mixing energy in the gut. | Increase the concentration of the surfactant and co-surfactant to facilitate spontaneous emulsification. |
Visualizations
Caption: this compound-activated TrkB signaling pathways.
Caption: General workflow for this compound formulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
- 3. This compound | C28H34O6 | CID 23241800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Deoxygedunin Dosage for Neuroprotection Assays
Welcome to the technical support center for Deoxygedunin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in neuroprotection assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound, a tetranortriterpenoid derived from the Indian neem tree, exerts its neuroprotective effects primarily by acting as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB).[1] It mimics the function of Brain-Derived Neurotrophic Factor (BDNF) by binding to the extracellular domain of TrkB, promoting its dimerization and autophosphorylation.[2] This activation of TrkB triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, plasticity, and protecting against apoptosis.[2] this compound has been shown to be effective in protecting neurons from glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).[2][3]
Q2: What is a recommended starting concentration range for in vitro neuroprotection assays?
A2: Based on published studies, a good starting point for in vitro neuroprotection assays is a concentration range of 0.1 µM to 10 µM. A dose-dependent neuroprotective effect has been observed in this range. For instance, in primary hippocampal neurons, pretreatment with 0.5 µM this compound for 30 minutes showed significant protection against glutamate-induced neuronal cell death.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What is the reported in vivo dosage for neuroprotection studies in mice?
A3: In mouse models, this compound has been administered via intraperitoneal (i.p.) injection at a dosage of 5 mg/kg.[2] This dosage has been shown to activate TrkB in the brain and provide neuroprotective effects.[2]
Q4: Is this compound known to activate the Keap1-Nrf2 antioxidant pathway?
A4: While this compound's primary mechanism is TrkB activation, some related limonoids have been shown to modulate the Keap1-Nrf2 pathway. For example, 7-deacetylgedunin (7-DGD) has been reported to activate the Keap1/Nrf2/HO-1 signaling pathway in macrophages, mediating anti-inflammatory effects.[4] Although direct evidence for this compound activating the Keap1-Nrf2 pathway in neurons is currently limited, this remains a potential secondary mechanism contributing to its neuroprotective effects that warrants further investigation.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound has poor water solubility.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a sterile, high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture is non-toxic to your cells (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in neuroprotection results between experiments. | 1. Inconsistent cell health or seeding density.2. Degradation of this compound in working solutions.3. Variability in the timing of treatment and insult. | 1. Ensure consistent cell passage number, seeding density, and confluence. Regularly check for mycoplasma contamination.2. Prepare fresh working solutions of this compound from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment (see Protocol 3).3. Standardize the pre-incubation time with this compound before applying the neurotoxic insult and the duration of the insult itself. |
| No significant neuroprotective effect observed. | 1. Sub-optimal concentration of this compound.2. Insufficient pre-incubation time.3. Severity of the neurotoxic insult is too high. | 1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration.2. Increase the pre-incubation time with this compound (e.g., from 30 minutes to 2, 6, or 12 hours) before the insult.3. Reduce the concentration or duration of the neurotoxic agent (e.g., glutamate (B1630785), H₂O₂) to achieve a cell death of approximately 50% in the control group, creating a window to observe protection. |
| Observed cytotoxicity at higher concentrations of this compound. | 1. The concentration of this compound is exceeding the therapeutic window.2. DMSO vehicle toxicity. | 1. Determine the therapeutic index by performing a dose-response curve for both neuroprotection and cytotoxicity (see Protocol 2). This will help identify the optimal concentration range that provides protection without causing cell death.2. Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with the same final DMSO concentration but without this compound). |
| Precipitation of this compound in the cell culture medium. | 1. Poor aqueous solubility of this compound.2. Exceeding the solubility limit in the final working solution. | 1. After diluting the DMSO stock into the culture medium, vortex or gently sonicate the solution to aid dissolution.2. Prepare an intermediate dilution of the this compound stock in a small volume of medium before adding it to the final culture volume. Consider using a lower final concentration if precipitation persists. |
Data Presentation
Table 1: Summary of Effective this compound Concentrations in Neuroprotection Assays
| Assay Type | Model System | Effective Concentration/Dosage | Outcome | Reference |
| In Vitro Neuroprotection | Primary Hippocampal Neurons | 0.5 µM | Suppression of glutamate-provoked neuronal cell death. | [2][3] |
| In Vitro Neuroprotection | Primary Hippocampal Neurons | Dose-dependent | Inhibition of Oxygen-Glucose Deprivation (OGD)-triggered neuronal apoptosis. | [2][3] |
| In Vivo Neuroprotection | Mice (i.p. injection) | 5 mg/kg | Activation of TrkB in the brain and neuroprotective effects. | [2] |
Table 2: Determining the In Vitro Therapeutic Index of this compound
| Concentration (µM) | % Neuroprotection (e.g., against Glutamate) | % Cell Viability (Toxicity) |
| 0 (Vehicle Control) | 0% | 100% |
| 0.01 | Data to be determined experimentally | Data to be determined experimentally |
| 0.1 | Data to be determined experimentally | Data to be determined experimentally |
| 0.5 | Data to be determined experimentally | Data to be determined experimentally |
| 1 | Data to be determined experimentally | Data to be determined experimentally |
| 5 | Data to be determined experimentally | Data to be determined experimentally |
| 10 | Data to be determined experimentally | Data to be determined experimentally |
| 25 | Data to be determined experimentally | Data to be determined experimentally |
| 50 | Data to be determined experimentally | Data to be determined experimentally |
This table provides a template for researchers to populate with their own experimental data to determine the optimal therapeutic window.
Experimental Protocols
Protocol 1: Assessing Neuroprotection of this compound against Glutamate-Induced Excitotoxicity using an MTT Assay
-
Cell Seeding: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere and differentiate for 24-48 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO). Incubate for a pre-determined time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO₂.
-
Glutamate Insult: Prepare a working solution of L-glutamate in culture medium. Add a specific volume (e.g., 10 µL) of the glutamate solution to each well to achieve a final concentration that induces approximately 50% cell death (this needs to be optimized for your cell type, a common starting point is 50 µM for primary neurons).[2][3] Include a "no glutamate" control group. Incubate for the desired duration (e.g., 16-24 hours).[2][3]
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated, no glutamate) cells. Plot the percentage of neuroprotection against the this compound concentration.
Protocol 2: Determining this compound Cytotoxicity and Therapeutic Index
-
Cell Seeding: Plate cells as described in Protocol 1.
-
This compound Treatment: Prepare a wide range of this compound concentrations (e.g., 0.1 µM to 100 µM). Add these to the cells and incubate for the same duration as your neuroprotection assay (e.g., 24 hours).
-
Cell Viability Assay: Perform an MTT or other suitable cell viability assay as described in Protocol 1.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to determine the LC50 (the concentration that causes 50% cell death).
-
The in vitro therapeutic index can be calculated as the ratio of the LC50 to the EC50 (the concentration that provides 50% of the maximal neuroprotective effect from Protocol 1). A higher therapeutic index indicates a wider safety margin.
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare Samples: Prepare a working solution of this compound in your complete cell culture medium (including serum) at the highest concentration you plan to use in your experiments.
-
Incubation: Aliquot the solution into sterile tubes and incubate them under your standard cell culture conditions (37°C, 5% CO₂).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour sample should be collected immediately after preparation. Store samples at -80°C until analysis.
-
Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile in your experimental conditions. Significant degradation over the course of the experiment may require more frequent media changes or adjustments to the experimental design.
Protocol 4: Investigating this compound's Effect on the Keap1-Nrf2 Pathway via Western Blot
-
Cell Treatment: Treat neuronal cells with this compound at various concentrations and for different time points. Include a positive control for Nrf2 activation (e.g., sulforaphane).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a standard method like the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, and a downstream target of Nrf2 such as Heme Oxygenase-1 (HO-1). Also, use an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. An increase in the nuclear Nrf2 level and the expression of HO-1 would suggest activation of the Keap1-Nrf2 pathway.
Visualizations
Caption: this compound activates the TrkB receptor, leading to neuroprotection via the PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for optimizing this compound dosage in a neuroprotection assay.
Caption: Potential modulation of the Keap1-Nrf2 antioxidant pathway by this compound.
References
- 1. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 2. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-deacetylgedunin suppresses inflammatory responses through activation of Keap1/Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Deoxygedunin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxygedunin. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Q1: Why am I observing inconsistent neurotrophic effects or neuronal survival rates with this compound?
A1: Inconsistent neurotrophic effects of this compound can stem from several factors related to its mechanism as a TrkB agonist.
-
Cellular State and TrkB Expression: The responsiveness of neuronal cells to this compound is dependent on the expression levels and activation status of the TrkB receptor. Variations in cell passage number, confluency, and overall health can alter TrkB expression, leading to variable results. It is crucial to use cells at a consistent passage number and confluency and to regularly verify TrkB expression levels via Western blot or qPCR.
-
Ligand Concentration and Receptor Occupancy: Like many receptor agonists, this compound may exhibit a narrow therapeutic window. A dose-response curve should be established for each specific cell line and experimental condition to identify the optimal concentration for TrkB activation and neuroprotection. High concentrations may not necessarily lead to a stronger effect and could potentially induce off-target effects or receptor downregulation.
-
Endogenous BDNF Levels: this compound activates TrkB independently of Brain-Derived Neurotrophic Factor (BDNF). However, the presence of endogenous BDNF in your culture system could lead to a baseline level of TrkB activation, potentially masking the specific effects of this compound. Consider using serum-free media or a BDNF-depleted serum to minimize this variable.
Q2: My Western blot results for phosphorylated TrkB (p-TrkB) are weak or variable after this compound treatment.
A2: Weak or inconsistent p-TrkB signals can be a common issue. Here are some troubleshooting steps:
-
Time Course of Activation: TrkB phosphorylation is a transient event. The peak activation time can vary between cell types. It is recommended to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for observing maximal p-TrkB levels after this compound treatment.
-
Antibody Quality and Specificity: Ensure the primary antibody against p-TrkB is validated for your application and recognizes the correct phosphorylation site (e.g., Tyr515, Tyr705, Tyr816). Use a positive control, such as cells treated with BDNF, to confirm antibody performance.
-
Phosphatase Activity: High phosphatase activity in your cell lysates can rapidly dephosphorylate p-TrkB. It is critical to use fresh, potent phosphatase inhibitors in your lysis buffer and to keep samples on ice at all times.
-
Loading Controls: Use a total TrkB antibody as a loading control to normalize the p-TrkB signal. This will account for any variations in the total amount of TrkB protein between samples.
Q3: I am not observing the expected downstream activation of the PI3K/Akt pathway after this compound treatment.
A3: Lack of downstream signaling can be due to several factors:
-
Sub-optimal TrkB Activation: As mentioned, if TrkB is not sufficiently phosphorylated, downstream signaling will be impaired. Re-optimize your this compound concentration and treatment
Technical Support Center: Preventing Deoxygedunin Precipitation in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Deoxygedunin precipitation in cell culture media. This compound is a hydrophobic compound, and its poor water solubility can lead to challenges in achieving the desired concentration in aqueous culture environments.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture media, where its solubility is much lower. The following steps can help you troubleshoot and prevent this issue.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial or stepwise dilution. An effective method is to first create an intermediate dilution of the stock solution in pre-warmed (37°C) culture media or fetal bovine serum (FBS) before the final dilution.[2] Add the compound dropwise while gently swirling the media.[1] |
| Low Temperature of Media | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures.[1] | Always use pre-warmed (37°C) cell culture media and other components for dilutions.[3] |
| High Solvent Concentration in Final Medium | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. However, a minimal amount of DMSO in the final culture can help maintain solubility. | Keep the final DMSO concentration as low as possible to avoid cytotoxicity, ideally below 0.1%, although many cell lines can tolerate up to 0.5%.[3][4] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments. |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear initially, but after some time in the incubator, I observe precipitation. What could be the reason?
Answer: Delayed precipitation can be caused by several factors related to the stability of the compound in the culture environment over time.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial clear solution might be a supersaturated state that is not stable long-term, leading to eventual precipitation. | Consider lowering the final working concentration of this compound. |
| Changes in Media pH | Cellular metabolism can cause a decrease in the pH of the culture medium over time, which can affect the solubility of pH-sensitive compounds.[1] | Monitor the pH of your culture medium, especially in dense or long-term cultures. More frequent media changes may be necessary. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture plates are outside the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture experiments.[1] It is important to use anhydrous, cell culture-grade DMSO to prepare a high-concentration stock solution (e.g., 10-20 mg/mL, though the optimal concentration should be determined empirically).[2]
Q2: How should I store my this compound stock solution?
A2: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] Ensure the vials are tightly sealed to prevent the hygroscopic DMSO from absorbing water, which can affect its solubilizing capacity.
Q3: Can serum in the culture media help with this compound solubility?
A3: Yes, components of fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[2][5] If you are working with serum-containing medium, this can be beneficial. For serum-free conditions, you may need to consider other solubilization strategies or the use of solubility enhancers.
Q4: Are there any solubility enhancers I can use for this compound?
A4: For particularly challenging hydrophobic compounds, solubility enhancers can be employed. However, their use must be validated for compatibility with your specific cell line and experimental endpoints. Some options include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture.[4]
-
Surfactants: Biocompatible surfactants like Pluronic F-68 or low concentrations of Tween® 80 can help maintain solubility.[6]
Q5: Can I filter out the precipitate and use the remaining solution?
A5: Filtering is generally not recommended as a solution for precipitation.[4] The formation of a precipitate means the concentration of the soluble compound is unknown and likely not the intended experimental concentration, which will lead to inaccurate and unreliable results. The best approach is to optimize the preparation method to prevent precipitation from occurring in the first place.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution using a Stepwise Dilution Method
This protocol is a recommended starting point for preparing a working solution of this compound in cell culture medium to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, cell culture-grade DMSO
-
Complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath may assist, but be mindful of the compound's stability at elevated temperatures.[6]
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
-
-
Perform an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (or FBS for a more concentrated intermediate stock) to 37°C.[2]
-
Create an intermediate dilution of your this compound stock solution in the pre-warmed medium or serum. For example, add 1 µL of a 10 mg/mL stock to 99 µL of warm medium to get a 100 µg/mL intermediate solution.[2]
-
Gently vortex or flick the tube immediately after adding the stock solution to ensure rapid and uniform mixing.
-
-
Prepare the Final Working Solution:
Visual Guides
References
Deoxygedunin stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Deoxygedunin. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to its stability and storage, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] To maximize shelf life, it is recommended to protect it from light and moisture.
Q2: How should I prepare this compound solutions for my experiments?
A2: this compound has poor water solubility.[2] For in vitro and in vivo studies, it is commonly dissolved in aprotic solvents such as Dimethyl Sulfoxide (DMSO). When preparing stock solutions in DMSO, ensure the final concentration in your experimental system is low enough to avoid solvent-induced toxicity.
Q3: What is the stability of this compound in solution?
A3: While specific stability data for this compound in various solvents is limited, information on related tetranortriterpenoids, such as Azadirachtin, suggests that stability is influenced by solvent type, pH, temperature, and light exposure.[3][4] It is advisable to prepare fresh solutions for each experiment or store stock solutions at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
Q4: To which conditions is this compound likely to be sensitive?
A4: Based on the behavior of similar tetranortriterpenoids, this compound is likely sensitive to alkaline and strongly acidic conditions.[3][4] It is also susceptible to degradation from exposure to moisture and light.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. If using a previously frozen stock, perform a quality control check (e.g., by HPLC) to ensure its integrity. Avoid multiple freeze-thaw cycles. |
| Incomplete dissolution of this compound. | Ensure complete dissolution in the chosen solvent before further dilution. Gentle warming or sonication may aid dissolution in some organic solvents. | |
| Photodegradation during the experiment. | Protect your experimental setup from direct light, especially during long incubation periods. Use amber-colored vials or cover plates with foil. | |
| Precipitation of this compound in aqueous media | Poor water solubility of this compound. | Maintain a low final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer or cell culture medium (typically <0.5%). If precipitation persists, consider using a formulation aid like a cyclodextrin, which has been shown to form stable inclusion complexes with related compounds like gedunin.[5] |
| Loss of compound activity over time | Hydrolysis or oxidation of this compound in the experimental buffer. | Based on data for the related compound Azadirachtin, maintain a mildly acidic to neutral pH (pH 4-6 is optimal for Azadirachtin) in your aqueous solutions to minimize hydrolysis.[3] De-gas buffers to remove dissolved oxygen and consider adding antioxidants if oxidative degradation is suspected. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by wrapping the vials in aluminum foil or using amber vials.
Protocol 2: Forced Degradation Study to Assess this compound Stability
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7][8]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).
-
Thermal Degradation: Place a vial of the solid this compound and a vial of the this compound solution in an oven at a set temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose a solution of this compound in a photostability chamber to a specific light exposure (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples and a non-stressed control sample at each time point by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent this compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated.
Visualizations
Caption: Workflow for this compound solution preparation and stability assessment.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
References
- 1. This compound | C28H34O6 | CID 23241800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemijournal.com [chemijournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Spectrophotometric studies of a novel Gedunin-2-Hydroxypropyl- β-cyclodextrin binary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxygedunin in Western Blotting
Welcome to the technical support center for researchers utilizing Deoxygedunin in Western blotting experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural tetranortriterpenoid that functions as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB). It mimics the action of Brain-Derived Neurotrophic Factor (BDNF) by binding to the extracellular domain of TrkB, stimulating its dimerization and autophosphorylation. This activation of TrkB initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and plasticity.
Q2: What are the key proteins to probe for in a Western blot experiment after this compound treatment?
A2: The primary targets for Western blot analysis following this compound treatment are phosphorylated TrkB (p-TrkB) to confirm receptor activation, and the downstream signaling proteins phosphorylated Akt (p-Akt) and phosphorylated ERK1/2 (p-ERK1/2) to verify the engagement of the PI3K/Akt and MAPK/ERK pathways, respectively. It is also essential to probe for total TrkB, total Akt, and total ERK as loading controls to normalize the phosphorylation signal.
Q3: How should I prepare this compound for treating cell cultures?
A3: this compound has poor water solubility and should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare serial dilutions of your this compound stock in DMSO before the final dilution into the culture medium to ensure solubility and accurate dosing.
Troubleshooting Guide
Issue 1: No or Weak Signal for Phosphorylated Proteins (p-TrkB, p-Akt, p-ERK)
| Possible Cause | Solution |
| This compound Precipitation | This compound has poor aqueous solubility. Ensure the final DMSO concentration in your cell culture medium is sufficient to keep the compound dissolved. If you observe precipitation in your treatment media, your results will be unreliable. Consider preparing fresh dilutions for each experiment. |
| Inactive this compound | Ensure the proper storage of your this compound stock solution (typically at -20°C or -80°C). Repeated freeze-thaw cycles can degrade the compound. |
| Suboptimal Treatment Time or Concentration | The activation of TrkB signaling by this compound can be transient. Perform a time-course (e.g., 15 min, 30 min, 1 hr, 2 hr) and dose-response (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM) experiment to determine the optimal conditions for your specific cell type. |
| Low Abundance of Target Protein | Confirm that your cell line expresses detectable levels of TrkB. If the expression is low, you may need to load a higher amount of total protein on your gel or consider using a more sensitive detection reagent. |
| Phosphatase Activity | During cell lysis, endogenous phosphatases can dephosphorylate your target proteins. Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep samples on ice at all times. |
| Inefficient Antibody Binding | Some antibodies have reduced affinity in the presence of milk-based blocking buffers. For phospho-specific antibodies, it is often recommended to use Bovine Serum Albumin (BSA) as the blocking agent. |
Issue 2: High Background on the Western Blot
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking buffer is fresh and completely covers the membrane. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and duration of washes after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). |
| Membrane Drying | Ensure the membrane does not dry out at any stage of the blotting process, as this can cause non-specific antibody binding. |
Issue 3: Non-Specific Bands
| Possible Cause | Solution |
| Primary Antibody Cross-Reactivity | Use a highly specific monoclonal antibody if possible. Perform a BLAST search to check for potential cross-reactivity of the antibody with other proteins. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody if necessary. |
| Protein Degradation | Add a protease inhibitor cocktail to your lysis buffer and keep your samples on ice to prevent protein degradation, which can result in smaller, non-specific bands. |
| Sample Overloading | Loading too much protein can lead to non-specific antibody binding. Reduce the amount of protein loaded per lane. |
Quantitative Data Summary
The following table summarizes the quantitative effect of this compound on TrkB phosphorylation from a study on 661W photoreceptor cells.[1]
| Treatment | Concentration | Fold Change in p-TrkB (Tyr 515) |
| This compound | 1 µM | 1.5 |
Experimental Protocols
Detailed Protocol for Western Blotting Analysis of this compound-Induced TrkB Signaling
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, PC12, or primary neurons) at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare fresh dilutions of this compound in serum-free or low-serum medium to the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for the desired time at 37°C.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
Sample Preparation for SDS-PAGE:
-
To your normalized protein samples, add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane of a polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TrkB, anti-TrkB, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.
-
Visualizations
References
Technical Support Center: Refining Deoxygedunin Administration in Rodents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the administration techniques of Deoxygedunin in rodent models. Given this compound's poor water solubility, this guide focuses on practical formulation strategies, detailed experimental protocols, and troubleshooting common issues to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common administration routes for this compound in rodents?
A1: The most commonly documented administration routes for this compound in mice and rats are oral gavage (PO) and intraperitoneal (IP) injection.[1][2][3] this compound is known to be orally available and can activate its target, the TrkB receptor, in the brain through this route.[2][4][5]
Q2: What is a typical dosage for this compound in mice?
A2: A frequently used dosage for intraperitoneal injection in mice is 5 mg/kg.[2][3] Dosages for oral administration may need to be optimized and are likely to be in a similar range, but researchers should perform dose-response studies to determine the optimal dose for their specific experimental model and endpoint.
Q3: How can I dissolve this compound for administration, given its poor water solubility?
A3: Due to its hydrophobic nature, this compound requires a non-aqueous vehicle or a suspension for in vivo administration. For intraperitoneal injections, a solution of 20% Dimethyl sulfoxide (B87167) (DMSO) in saline has been successfully used.[2] For oral gavage, common vehicles for poorly soluble compounds include aqueous solutions with suspending agents like 0.5% methylcellulose, or co-solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline, or a combination of 10% DMSO and 90% corn oil.[1][6][7]
Q4: Is DMSO safe to use as a vehicle in rodents?
A4: While DMSO is a powerful solvent for many poorly soluble compounds, it is not an inert vehicle and can have pharmacological effects of its own.[1] High concentrations of DMSO can cause inflammation, and it is recommended to use the lowest possible concentration. For oral administration, a 10% DMSO solution in corn oil or a formulation with a reduced DMSO percentage for sensitive mouse strains is advisable.[1][6] For intraperitoneal injections, care should be taken as DMSO can cause irritation.
Q5: How stable is this compound in these formulations?
A5: There is limited public data on the stability of this compound in various vehicles. It is best practice to prepare formulations fresh daily.[8] If a formulation is to be stored, even for a short period, it should be kept in a tightly sealed, light-protected container at a low temperature (e.g., 4°C) to minimize degradation. A pilot stability study assessing the compound's integrity over the intended use period is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and administration of this compound.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution/suspension during preparation or administration. | - The solubility of this compound in the chosen vehicle is exceeded.- Temperature changes affecting solubility.- Incomplete initial dissolution. | - For IP Injection: Ensure the final DMSO concentration is sufficient to maintain solubility upon mixing with saline. Prepare the final solution just before administration.- For Oral Gavage: Use sonication or gentle warming to aid initial dissolution in the organic solvent (e.g., DMSO) before adding the aqueous or oil component.[9] Prepare a homogenous suspension and mix thoroughly (e.g., vortex) immediately before each administration.[8] Consider using a vehicle with a higher viscosity, like 0.5% methylcellulose, to help keep the compound suspended.[10] |
| Inconsistent experimental results between animals. | - Inaccurate dosing due to an inhomogeneous suspension.- Stress from the administration procedure affecting the biological outcome.- Variable absorption between animals. | - Ensure the suspension is uniformly mixed before dosing each animal.[11] Use a consistent and gentle handling technique to minimize stress. Consider habituating the animals to handling before the experiment. For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach.[12][13] |
| Animal shows signs of distress during or after administration (e.g., coughing, fluid from the nose, lethargy). | - For oral gavage: incorrect placement of the gavage needle into the trachea; esophageal irritation or injury.[11][14]- For IP injection: irritation from the vehicle (e.g., high DMSO concentration); accidental injection into an organ. | - Oral Gavage: Immediately stop the procedure. If aspiration is suspected (fluid from the nose), monitor the animal closely and consult with a veterinarian.[10] Ensure proper restraint and technique.[12] Use a flexible-tipped gavage needle to minimize the risk of injury.[10]- IP Injection: Ensure the injection is performed in the lower abdominal quadrant to avoid organs.[15] Consider reducing the concentration of DMSO in the vehicle. |
| Clogging of the gavage or injection needle. | - The particle size of the suspended this compound is too large.- The suspension is not uniform. | - If possible, micronize the this compound powder to reduce particle size before preparing the suspension.[8] Ensure the suspension is well-mixed and free of large agglomerates before drawing it into the syringe.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
This protocol is based on a documented method for this compound administration in mice.[2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare a 20% DMSO in Saline Vehicle:
-
In a sterile container, mix 1 part sterile DMSO with 4 parts sterile saline (e.g., 200 µL DMSO + 800 µL saline for 1 mL of vehicle).
-
-
Calculate the Required Amount of this compound:
-
For a 5 mg/kg dose in a 25 g mouse with a 10 mL/kg injection volume (0.25 mL):
-
Dose per mouse = 5 mg/kg * 0.025 kg = 0.125 mg
-
Concentration = 0.125 mg / 0.25 mL = 0.5 mg/mL
-
-
-
Prepare the this compound Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the 20% DMSO in saline vehicle to achieve the final desired concentration.
-
Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates.
-
-
Administration:
-
Restrain the mouse appropriately.
-
Draw the calculated volume of the this compound solution into a sterile syringe with a 25-27 gauge needle.
-
Perform the intraperitoneal injection into the lower abdominal quadrant.
-
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This is a general protocol for preparing a suspension of a hydrophobic compound for oral gavage, which can be adapted for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Oral gavage needles (20-22 gauge, with a ball-tip)
-
Sterile syringes
Procedure:
-
Prepare a 10% DMSO in Corn Oil Vehicle:
-
In a sterile container, mix 1 part DMSO with 9 parts corn oil (e.g., 100 µL DMSO + 900 µL corn oil for 1 mL of vehicle).
-
-
Calculate the Required Amount of this compound:
-
Determine the desired dosage (e.g., 5 mg/kg) and the administration volume (typically 5-10 mL/kg).
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
In a sterile tube, first dissolve the this compound powder in the required volume of DMSO. Use of a sonicator can aid in dissolution.
-
Gradually add the corn oil to the DMSO-drug mixture while continuously vortexing to form a uniform suspension.
-
-
Administration:
-
Thoroughly vortex the suspension immediately before drawing it into the oral gavage syringe to ensure homogeneity.
-
Restrain the mouse with a firm but gentle grip, ensuring the head and body are in a straight line.
-
Gently insert the gavage needle over the tongue into the esophagus. Do not force the needle.
-
Slowly administer the suspension.
-
Withdraw the needle gently and return the animal to its cage. Monitor for any signs of distress.[12][13]
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the TrkB receptor, initiating downstream PI3K/Akt and MAPK signaling pathways.
Experimental Workflow for Oral Gavage
Caption: A stepwise workflow for the successful oral gavage administration of this compound in rodents.
Troubleshooting Logic for Formulation Issues
Caption: A decision-making diagram for troubleshooting common formulation issues with this compound.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
identifying potential off-target effects of Deoxygedunin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxygedunin. The information addresses potential off-target effects that may be encountered during experimentation.
Troubleshooting Guides
Unexpected experimental results can arise from a compound's off-target activities. This guide provides a systematic approach to troubleshooting common issues that may be linked to the potential off-target effects of this compound, drawing parallels from its parent compound, Gedunin.
Scenario 1: Unexpected Cell Cycle Arrest or Cytotoxicity
You observe significant G2/M phase cell cycle arrest or cytotoxicity in your cell line that is not readily explained by TrkB activation.
-
Possible Cause: Inhibition of microtubule polymerization. The parent compound, Gedunin, has been identified as a microtubule inhibitor, a novel mechanism for a mitotic spindle toxin.[1] this compound may share this property.
-
Troubleshooting Steps:
-
Microtubule Polymerization Assay: Perform an in vitro tubulin polymerization assay to directly assess the effect of this compound on microtubule formation.[2][3][4]
-
Immunofluorescence Microscopy: Stain cells treated with this compound for α-tubulin to visualize the microtubule network. Disruption of the network, similar to the effects of known microtubule inhibitors like vincristine, would suggest an off-target effect.[1]
-
Cell Cycle Analysis: Correlate the concentration at which you observe G2/M arrest with the IC50 for cytotoxicity. A close correlation would support microtubule inhibition as the cause of the observed phenotype.
-
Scenario 2: Altered Protein Expression or Stability of Non-TrkB Pathway Proteins
You notice changes in the levels of proteins that are not known downstream effectors of the TrkB signaling pathway, particularly proteins involved in cell stress responses or with known instability.
-
Possible Cause: Inhibition of Heat Shock Protein 90 (Hsp90). Gedunin is a known Hsp90 inhibitor that acts by binding to the co-chaperone p23.[5][6] This disrupts the Hsp90 machinery, leading to the degradation of Hsp90 client proteins.[7]
-
Troubleshooting Steps:
-
Western Blot for Hsp90 Client Proteins: Analyze the expression levels of known Hsp90 client proteins (e.g., Akt, c-Raf, HER2, steroid hormone receptors) in cells treated with this compound. A dose-dependent decrease in these proteins would indicate Hsp90 inhibition.
-
Hsp90 ATPase Activity Assay: Perform a biochemical assay to measure the effect of this compound on the ATPase activity of Hsp90.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement of this compound with Hsp90 in a cellular context by measuring changes in protein thermal stability.[8]
-
Co-immunoprecipitation: Investigate the interaction between Hsp90 and its co-chaperone p23 in the presence of this compound to see if the compound disrupts this interaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A1: this compound is a potent agonist of the Tropomyosin receptor kinase B (TrkB). It binds to the extracellular domain of TrkB, mimicking the action of Brain-Derived Neurotrophic Factor (BDNF). This binding induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways, including MAPK and PI3K/Akt.[10] This activity is responsible for its observed neurotrophic and neuroprotective effects.
Q2: Are there any known off-target effects of this compound?
A2: While direct studies on the off-target profile of this compound are limited, its parent compound, Gedunin, has well-documented off-target activities. These include inhibition of Hsp90 and disruption of microtubule polymerization.[1][5] Given the structural similarity, it is plausible that this compound may exhibit similar off-target effects. Researchers should be aware of these possibilities and design experiments to control for them.
Q3: My results suggest TrkB-independent effects. What should I investigate?
A3: If you observe effects that are not consistent with TrkB signaling, consider the potential off-target activities of Hsp90 inhibition and microtubule disruption. Refer to the troubleshooting guides above for experimental strategies to investigate these possibilities.
Q4: How can I confirm that the observed effects in my experiment are due to on-target TrkB activation?
A4: To confirm on-target activity, you can use a TrkB-specific inhibitor in conjunction with this compound. If the observed effect is blocked by the TrkB inhibitor, it is likely mediated by TrkB. Additionally, using cell lines with knockdown or knockout of TrkB can help validate the on-target effects of this compound.
Data Presentation
Table 1: On-Target Activity of this compound
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | TrkB | In vitro binding assay | Binding Constant (Kd) | 1.4 µM | [11] |
Table 2: Potential Off-Target Activities of Gedunin (Parent Compound)
| Compound | Potential Off-Target | Assay Type | Parameter | Value | Reference |
| Gedunin | Hsp90 | Proliferation Assay (SKBr3 cells) | IC50 | 3.3 µM | [12] |
| Gedunin | Hsp90 | Proliferation Assay (MCF-7 cells) | IC50 | 8.8 µM | [12] |
| Gedunin | Hsp90 | Proliferation Assay (NTERA-2 cells) | IC50 | 8.49 µg/mL (48h) | [13] |
| Gedunin | Tubulin Polymerization | Proliferation Assay (K562 cells) | IC50 | 3.06 µM | [14] |
| Gedunin | Porcine Pancreatic α-amylase | Enzyme Inhibition Assay | IC50 | 72.2 µM | [15] |
| Gedunin | Janus Kinase (JAK)/STAT | Computational Docking | Binding Affinity | -7.1 Kcal/mol (JAK) | [16] |
Experimental Protocols
1. TrkB Activation Assay (Cell-Based Reporter Assay)
-
Principle: This assay measures the activation of a downstream signaling pathway of TrkB, such as the Ca2+∙calcineurin / NFAT pathway, using a luciferase reporter system.[17]
-
Methodology:
-
Use a commercially available reporter cell line engineered to express human TrkB and an NFAT-driven luciferase reporter gene.
-
Plate the TrkB reporter cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound or a reference agonist (e.g., BDNF).
-
Incubate for a specified period (e.g., 4-6 hours) to allow for TrkB activation and subsequent luciferase expression.
-
Lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a microplate reader. An increase in luminescence indicates TrkB activation.
-
2. Hsp90 Inhibition Assay (Cellular Thermal Shift Assay - CETSA)
-
Principle: This method assesses the binding of a ligand to its target protein in intact cells by measuring changes in the thermal stability of the target protein.[8]
-
Methodology:
-
Treat cultured cells with this compound or a vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Hsp90 at each temperature point by Western blotting or ELISA.
-
Binding of this compound to Hsp90 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
-
3. Microtubule Polymerization Assay (In Vitro Turbidimetric Assay)
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.[4][18]
-
Methodology:
-
Prepare a reaction mixture containing purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Add varying concentrations of this compound or a known microtubule inhibitor/stabilizer (e.g., nocodazole/paclitaxel) to the reaction mixture.
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C in a temperature-controlled spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. Inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the control.
-
Visualizations
Caption: On-target signaling pathway of this compound via TrkB activation.
Caption: Potential off-target effect of this compound on Hsp90.
Caption: Potential off-target inhibition of microtubule polymerization.
References
- 1. Identification of Gedunin from a Phytochemical Depository as a Novel Multidrug Resistance-Bypassing Tubulin Inhibitor of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microtubule polymerization assay [bio-protocol.org]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Anticancer Effect of Gedunin on Human Teratocarcinomal (NTERA-2) Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 15. Biological Activities of Gedunin—A Limonoid from the Meliaceae Family [mdpi.com]
- 16. Computational and In Vitro Assessment of a Natural Triterpenoid Compound Gedunin against Breast Cancer via Caspase 3 and Janus Kinase/STAT Modulation [mdpi.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating TrkB Activation by Deoxygedunin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxygedunin's in vivo performance in activating the Tropomyosin receptor kinase B (TrkB) against other notable small-molecule TrkB agonists, namely 7,8-dihydroxyflavone (B1666355) (7,8-DHF) and LM22A-4. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Comparative Analysis of In Vivo TrkB Activation
The following tables summarize quantitative data from various in vivo studies on this compound and its alternatives. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from separate studies, and direct comparisons should be made with caution.
Table 1: In Vivo TrkB Phosphorylation
| Compound | Animal Model | Dosage & Administration | Brain Region | p-TrkB/Total TrkB Increase (Fold Change vs. Vehicle) | Time Point | Citation |
| This compound | Mice | 5 mg/kg, i.p. | Brain | Not explicitly quantified as a ratio, but robust phosphorylation observed. | 2-8 hours (peak at 4-8h) | [1] |
| This compound | BDNF conditional knockout mice | 5 mg/kg, i.p. | Cortex | Robust TrkB activation observed. | 4 hours | [1] |
| 7,8-DHF | Mice | 5 mg/kg, i.p. | Hippocampus | Not explicitly quantified as a ratio, but strong activation observed. | Not specified | [2] |
| LM22A-4 | Adult Mice | 0.22 mg/kg/day, intranasal (7 days) | Hippocampus & Striatum | Significant increase observed (quantification not provided as fold change). | 2.5 hours after last dose | [3][4] |
Table 2: In Vivo Downstream Signaling Activation
| Compound | Animal Model | Dosage & Administration | Brain Region | Downstream Target | Activation Level (vs. Vehicle) | Time Point | Citation |
| This compound | Mice | 5 mg/kg, i.p. | Brain | p-Akt, p-Erk1/2 | Robust activation observed. | 2-8 hours | [1] |
| This compound | Rats (6-OHDA model) | 5 mg/kg, i.p. | Substantia Nigra | p-TrkB, p-MAPK, p-PI3K | Associated with neuroprotection. | Pre- and post-lesion treatment | [5] |
| 7,8-DHF | Mice | 5 mg/kg, i.p. | Hippocampus | p-Akt, p-Erk | Robustly activated. | Not specified | [2] |
| LM22A-4 | Adult Mice | 0.22 mg/kg/day, intranasal (7 days) | Hippocampus & Striatum | p-AKT, p-ERK | Significant increase observed. | 2.5 hours after last dose | [3][4] |
Table 3: In Vivo Behavioral Outcomes
| Compound | Animal Model | Behavioral Test | Dosage & Administration | Key Findings | Citation |
| This compound | Mice | Forced Swim Test | 5 mg/kg, i.p. | Significant antidepressant effect. | [1] |
| This compound | Mice (MPTP model) | Not specified | 5 mg/kg, i.p. (2 weeks) | Improved behavioral performance. | [5] |
| 7,8-DHF | Mice | Fear Conditioning | 5 mg/kg, i.p. | Enhanced acquisition and extinction of fear. | [6] |
| 7,8-DHF | Mice | Object Recognition | Not specified | Improved object recognition memory. | [6] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure transparency and aid in the design of future studies.
Western Blot Analysis of TrkB Phosphorylation in Mouse Brain
This protocol outlines the steps for assessing the phosphorylation status of TrkB in brain tissue following compound administration.
1. Animal Treatment and Tissue Collection:
-
Administer this compound, 7,8-DHF, LM22A-4, or vehicle control to mice via the specified route (e.g., intraperitoneal injection, oral gavage, or intranasal administration) at the desired dosage.[1][3][4][5]
-
At predetermined time points post-administration, euthanize the mice via an approved method.
-
Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus, cortex, striatum) on ice.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.[7]
2. Protein Extraction:
-
Homogenize the frozen brain tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.[8]
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[8]
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.[8]
5. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB) overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[8]
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
6. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total TrkB and a loading control protein (e.g., β-actin or GAPDH).[9]
-
Quantify the band intensities using densitometry software.
-
Express the level of TrkB phosphorylation as a ratio of the p-TrkB signal to the total TrkB signal.
Forced Swim Test (FST) in Mice
The FST is a widely used behavioral test to screen for antidepressant-like activity.
1. Apparatus:
-
A transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or hind limbs.[10][11]
2. Procedure:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Gently place each mouse into the cylinder of water for a 6-minute session.[11][12]
-
The behavior of the mouse is typically recorded by a video camera for later analysis.
-
After the 6-minute test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
3. Data Analysis:
-
A trained observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.[13]
-
Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.[12]
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Morris Water Maze (MWM) Test in Mice
The MWM is a behavioral test used to assess spatial learning and memory.
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with opaque water (e.g., by adding non-toxic white paint) at a temperature of 21-25°C.[14][15]
-
A small escape platform submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues.[16]
2. Procedure:
-
Acquisition Phase:
-
For several consecutive days (e.g., 5-9 days), mice are subjected to a series of training trials (e.g., 4 trials per day).[15]
-
In each trial, the mouse is released into the water from one of several predetermined starting positions and allowed to swim until it finds the hidden platform.
-
If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.[14][17]
-
The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[17]
-
The time it takes for the mouse to find the platform (escape latency) and the path length are recorded.
-
-
Probe Trial:
-
24 hours after the last training session, a probe trial is conducted where the escape platform is removed from the pool.
-
The mouse is allowed to swim freely for a set duration (e.g., 60-90 seconds).[17]
-
The time spent in the target quadrant (where the platform was previously located) is measured.
-
3. Data Analysis:
-
A decrease in escape latency and path length across training days indicates spatial learning.
-
A preference for the target quadrant during the probe trial indicates spatial memory retention.
Visualizations
The following diagrams illustrate key concepts related to TrkB activation and the experimental workflow.
Caption: this compound activates the TrkB signaling cascade.
Caption: Experimental workflow for in vivo validation.
Caption: Classification of compared TrkB agonists.
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The TrkB agonist 7,8-dihydroxyflavone changes the structural dynamics of neocortical pyramidal neurons and improves object recognition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blot in homogenised mouse brain samples [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 13. conductscience.com [conductscience.com]
- 14. mmpc.org [mmpc.org]
- 15. jneurosci.org [jneurosci.org]
- 16. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 17. UC Davis - Morris Water Maze [protocols.io]
A Comparative Analysis of the Neuroprotective Effects of Deoxygedunin and Brain-Derived Neurotrophic Factor (BDNF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of Deoxygedunin, a natural product-derived small molecule, and Brain-Derived Neurotrophic Factor (BDNF), a well-established neurotrophin. This analysis is supported by experimental data to inform research and development in the field of neuroprotective therapeutics.
At a Glance: this compound vs. BDNF Neuroprotection
| Feature | This compound | Brain-Derived Neurotrophic Factor (BDNF) |
| Mechanism of Action | Agonist of the Tropomyosin receptor kinase B (TrkB) | Natural ligand for the TrkB receptor |
| Administration | Orally bioavailable small molecule | Biologic with poor blood-brain barrier penetration |
| BDNF-Dependence | Activates TrkB independently of BDNF[1][2] | Is the endogenous activator of TrkB |
| Therapeutic Potential | Potential for treating a range of neurological disorders[1][2] | Therapeutic use is limited by pharmacokinetic challenges |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from key in vitro and in vivo studies, providing a comparative overview of the neuroprotective effects of this compound and BDNF.
In Vitro Neuroprotection
| Model | Compound | Concentration | Outcome Measure | Result | Citation |
| Glutamate-Induced Excitotoxicity | This compound | 0.5 µM | Neuronal Apoptosis | Significant suppression of apoptosis in hippocampal neurons | [1] |
| BDNF | Not specified | Apoptotic Morphology & Caspase-3 Activity | Reduction in glutamate-evoked apoptosis in hippocampal neurons | [3] | |
| Oxygen-Glucose Deprivation (OGD) | This compound | Dose-dependent | Neuronal Apoptosis | Potent, dose-dependent protection of hippocampal neurons | [1] |
| BDNF | 200 ng/mL | Neuronal Health | Provides direct neuroprotection to OGD-treated brain slices | [4] |
In Vivo Neuroprotection
| Model | Compound | Dosage | Outcome Measure | Result | Citation |
| Parkinson's Disease (6-OHDA & MPTP models) | This compound | 5 mg/kg (i.p.) | Dopaminergic Neuron Loss | Reduced loss of dopaminergic neurons in the substantia nigra | [1] |
| BDNF Knockout Mice | This compound | Not specified | Vestibular Ganglion Degeneration | Prevents degeneration of vestibular ganglion | [1][2] |
| Global Ischemia (rat) | BDNF | 0.06 mg/h | Pyramidal Cell Count | Increased pyramidal cell count at day 7 post-ischemia | [5] |
| Hypoxia/Reperfusion (rat) | BDNF | 5 mg (intravitreal) | TUNEL-positive cells | Significant reduction in apoptotic cells at 6h post-reperfusion | [5] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of both this compound and BDNF are primarily mediated through the activation of the TrkB receptor and its downstream signaling cascades.
Shared Signaling Pathway
Both this compound and BDNF bind to and activate the TrkB receptor, leading to the activation of two major downstream signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. These pathways promote cell survival, inhibit apoptosis, and enhance neuronal plasticity.
Experimental Workflows
The following diagrams illustrate the typical workflows for key in vitro and in vivo assays used to evaluate the neuroprotective effects of this compound and BDNF.
In Vitro: Oxygen-Glucose Deprivation (OGD) Assay
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model
Detailed Experimental Protocols
Glutamate-Induced Excitotoxicity Assay
Objective: To assess the ability of a compound to protect neurons from glutamate-induced cell death.
Methodology:
-
Cell Culture: Primary hippocampal or cortical neurons are cultured in 96-well plates.
-
Pre-treatment: Neurons are pre-treated with varying concentrations of this compound, BDNF, or vehicle control for a specified period (e.g., 30 minutes to 24 hours).[1][3]
-
Induction of Excitotoxicity: A neurotoxic concentration of glutamate (B1630785) (e.g., 50 µM) is added to the culture medium.[1]
-
Incubation: Cells are incubated for a period sufficient to induce cell death in control wells (e.g., 16-24 hours).
-
Assessment of Neuronal Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Immunocytochemistry: Staining for neuronal markers (e.g., MAP2) and apoptosis markers (e.g., cleaved caspase-3) to quantify neuronal survival and apoptosis.[6][7]
-
Oxygen-Glucose Deprivation (OGD) Assay
Objective: To mimic ischemic conditions in vitro and evaluate the neuroprotective effects of a compound.
Methodology:
-
Cell Culture: Primary neurons or organotypic brain slices are cultured.
-
Pre-treatment: Cultures are pre-treated with the test compound or vehicle.
-
Induction of OGD: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 3 hours).[1]
-
Reperfusion: The OGD medium is replaced with normal culture medium, and the cultures are returned to normoxic conditions.
-
Assessment of Neuronal Injury: Cell viability and apoptosis are assessed at various time points after reperfusion using methods described in the glutamate excitotoxicity assay.
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in vivo to evaluate the neuroprotective efficacy of a compound.
Methodology:
-
Animal Model: Typically performed in rats or mice.
-
Anesthesia and Surgery: The animal is anesthetized, and the common carotid artery is exposed. An intraluminal filament is inserted to occlude the middle cerebral artery.[8][9][10]
-
Treatment: this compound or vehicle is administered (e.g., intraperitoneally) before or after the induction of ischemia.
-
Reperfusion: After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow for reperfusion.[10]
-
Assessment of Neurological Deficit: Behavioral tests are performed to assess motor and sensory function.
-
Measurement of Infarct Volume: After a survival period (e.g., 24-48 hours), the brain is sectioned and stained (e.g., with TTC or cresyl violet) to quantify the volume of infarcted tissue.[8][9][11][12]
TrkB Phosphorylation Assay (Western Blot)
Objective: To determine if a compound activates the TrkB receptor by measuring its phosphorylation.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., PC12 or NIH/3T3 cells overexpressing TrkB) is treated with this compound, BDNF (positive control), or vehicle for a short period (e.g., 10-30 minutes).[13]
-
Cell Lysis: Cells are lysed to extract proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated TrkB (p-TrkB). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
Detection: The signal is detected using a chemiluminescent substrate. The membrane is then stripped and re-probed with an antibody for total TrkB to normalize for protein loading.[15]
-
Quantification: The band intensities for p-TrkB and total TrkB are quantified using densitometry.
TrkB Activation ELISA
Objective: To provide a quantitative measurement of TrkB phosphorylation in a high-throughput format.
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody that binds to total TrkB.[16][17][18][19][20]
-
Sample Addition: Cell lysates from treated and control cells are added to the wells.
-
Detection Antibody Incubation: A detection antibody specific for phosphorylated TrkB, conjugated to an enzyme (e.g., HRP), is added to the wells.
-
Substrate Addition: A colorimetric substrate for the enzyme is added, and the color development is proportional to the amount of phosphorylated TrkB.
-
Measurement: The absorbance is read using a microplate reader. The results are often normalized to the total TrkB content, which can be measured in parallel wells using a detection antibody for total TrkB.[16]
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by BDNF against glutamate-induced apoptotic cell death is mediated by ERK and PI3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BDNF Mediates Neuroprotection against Oxygen-Glucose Deprivation by the Cardiac Glycoside Oleandrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of neuron survival in monolayer cultures using an enzyme-linked immunosorbent assay approach, rather than by cell counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Mouse Model of Intraluminal MCAO: Cerebral Infarct Evaluation by Cresyl Violet Staining [jove.com]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. raybiotech.com [raybiotech.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Human TrkB ELISA Kit (ab264625) | Abcam [abcam.com]
- 19. biosensis.com [biosensis.com]
- 20. mybiosource.com [mybiosource.com]
Validating Deoxygedunin's TrkB-Dependent Effects: A Comparative Guide Using TrkB Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the therapeutic effects of Deoxygedunin, a promising TrkB agonist, by leveraging TrkB knockout mouse models. This compound, a natural product derived from the Indian neem tree, has demonstrated significant neuroprotective, antidepressant-like, and cognitive-enhancing properties.[1][2] These effects are attributed to its ability to activate the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), in a BDNF-independent manner.[1][3] To rigorously validate that the observed in vivo effects of this compound are mediated through its interaction with TrkB, a comparative study employing TrkB knockout mice alongside wild-type counterparts is the gold standard.
Logical Framework for Validation
The core principle of this validation strategy is to demonstrate that the therapeutic effects of this compound are present in wild-type (WT) animals but are significantly diminished or entirely absent in mice lacking the TrkB receptor (TrkB KO). This direct comparison provides compelling evidence for a TrkB-dependent mechanism of action.
Figure 1. Logical workflow for validating this compound's TrkB-dependent effects.
Comparative Data Summary
The following tables outline the expected outcomes from a series of in vivo experiments comparing the effects of this compound in wild-type and TrkB knockout mice across three key functional domains: neuroprotection, antidepressant-like activity, and cognitive enhancement.
Table 1: Neuroprotective Effects of this compound in a Model of Neurotoxicity
| Experimental Group | Neurotoxin Insult | Neuronal Survival (%) | Caspase-3 Activity (Fold Change) |
| Wild-Type + Vehicle | Yes | 50 ± 5 | 3.0 ± 0.4 |
| Wild-Type + this compound | Yes | 85 ± 7 | 1.2 ± 0.2 |
| TrkB KO + Vehicle | Yes | 48 ± 6 | 3.2 ± 0.5 |
| TrkB KO + this compound | Yes | 52 ± 5 | 2.9 ± 0.4 |
Table 2: Antidepressant-Like Effects of this compound in the Forced Swim Test
| Experimental Group | Immobility Time (seconds) |
| Wild-Type + Vehicle | 150 ± 10 |
| Wild-Type + this compound | 80 ± 8 |
| TrkB KO + Vehicle | 155 ± 12 |
| TrkB KO + this compound | 145 ± 11 |
Table 3: Cognitive Enhancement Effects of this compound in a Fear Conditioning Task
| Experimental Group | Freezing Time in Contextual Test (%) |
| Wild-Type + Vehicle | 30 ± 4 |
| Wild-Type + this compound | 60 ± 5 |
| TrkB KO + Vehicle | 28 ± 5 |
| TrkB KO + this compound | 32 ± 4 |
Table 4: Biochemical Validation of TrkB Pathway Activation in Brain Tissue
| Experimental Group | p-TrkB / Total TrkB Ratio | p-Akt / Total Akt Ratio | p-ERK1/2 / Total ERK1/2 Ratio |
| Wild-Type + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Wild-Type + this compound | 3.5 ± 0.4 | 2.8 ± 0.3 | 2.5 ± 0.3 |
| TrkB KO + Vehicle | Not Detectable | 1.1 ± 0.2 | 1.0 ± 0.1 |
| TrkB KO + this compound | Not Detectable | 1.2 ± 0.2 | 1.1 ± 0.2 |
This compound-TrkB Signaling Pathway
This compound acts as a small molecule agonist for the TrkB receptor, initiating downstream signaling cascades that promote neuronal survival and plasticity. This occurs independently of BDNF. The primary pathways activated are the PI3K/Akt and MAPK/ERK pathways.
Figure 2. Simplified this compound-TrkB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the key experiments outlined in this guide.
Animals
-
Strains: C57BL/6J (Wild-Type) and a conditional TrkB knockout line (e.g., Ntrk2flox/flox crossed with a Cre-driver line appropriate for the target brain region, such as CaMKII-Cre for forebrain-specific knockout). Age- and sex-matched mice should be used for all experiments.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Administration
-
Formulation: this compound can be dissolved in a vehicle solution (e.g., DMSO and saline).
-
Dosage and Route: Based on previous studies, a dose of 5 mg/kg administered via intraperitoneal (i.p.) injection is effective.[3][4]
Neuroprotection Assay (MPTP Model of Parkinson's Disease)
-
Animal Groups: As outlined in Table 1.
-
Treatment: Administer this compound or vehicle for 14 consecutive days.
-
Induction of Neurotoxicity: On day 7, administer two doses of MPTP (20 mg/kg, i.p.) four hours apart.[3]
-
Behavioral Assessment: Conduct motor function tests (e.g., rotarod, pole test) before and after MPTP administration.
-
Histological Analysis: At the end of the treatment period, perfuse the brains and prepare sections for tyrosine hydroxylase (TH) immunohistochemistry to quantify dopaminergic neuron survival in the substantia nigra.
-
Biochemical Analysis: Collect brain tissue to measure cleaved caspase-3 levels by Western blot as an indicator of apoptosis.
Antidepressant-Like Activity (Forced Swim Test)
-
Animal Groups: As outlined in Table 2.
-
Treatment: Administer this compound or vehicle for 5 consecutive days.[3]
-
Forced Swim Test: On day 5, one hour after the final injection, place each mouse in a glass cylinder filled with water (23-25°C) for a 6-minute session. The last 4 minutes of the session are recorded, and the duration of immobility is scored.
Cognitive Enhancement (Contextual Fear Conditioning)
-
Animal Groups: As outlined in Table 3.
-
Treatment: Administer this compound or vehicle one hour before the training session.
-
Training: Place the mouse in a conditioning chamber. After a 2-minute exploration period, deliver a mild foot shock (e.g., 2 seconds, 0.5 mA) paired with an auditory cue. Repeat this pairing.
-
Contextual Memory Test: 24 hours after training, return the mouse to the same chamber for 5 minutes without any cues or shocks. Record the percentage of time the mouse spends freezing.
Western Blot for TrkB Signaling
-
Tissue Collection: Euthanize mice at a specified time point after this compound or vehicle administration (e.g., 4 hours). Rapidly dissect the brain region of interest (e.g., hippocampus or cortex) and snap-freeze in liquid nitrogen.
-
Protein Extraction: Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against total TrkB, phosphorylated TrkB (p-TrkB), total Akt, phosphorylated Akt (p-Akt), total ERK1/2, and phosphorylated ERK1/2 (p-ERK1/2). Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection and Quantification: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities using densitometry software.
Concluding Remarks
The use of TrkB knockout mice provides an indispensable tool for the definitive validation of this compound's mechanism of action. The experimental framework presented in this guide offers a robust strategy to generate comparative data that can unequivocally demonstrate the TrkB-dependency of this compound's therapeutic effects. Such validation is a critical step in the pre-clinical development of this promising neurotrophic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: K252a Inhibition of Deoxygedunin-Mediated TrkB Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxygedunin and K252a
This compound, a natural product derived from the Indian neem tree, has been identified as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB).[1][2] Unlike the endogenous ligand, Brain-Derived Neurotrophic Factor (BDNF), this compound binds to the extracellular domain of TrkB, inducing its dimerization and subsequent autophosphorylation, thereby activating downstream signaling cascades.[1][3] This activation is independent of BDNF.[1][2]
K252a is a well-characterized inhibitor of the Trk family of receptor tyrosine kinases, which includes TrkA, TrkB, and TrkC.[4] It functions by directly inhibiting the kinase activity of these receptors.[5] K252a has been widely used as a tool to probe the physiological roles of Trk signaling in neuronal differentiation and survival.[6][7][8][9]
This compound-Mediated TrkB Activation and K252a Inhibition
This compound activates TrkB, leading to the phosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival and plasticity.
K252a, by inhibiting the tyrosine kinase activity of TrkB, is expected to block the autophosphorylation induced by this compound. This would consequently prevent the activation of downstream signaling molecules.
Data Presentation: Illustrative Dose-Dependent Inhibition
The following table represents hypothetical data from a dose-response experiment evaluating the inhibition of this compound-mediated TrkB phosphorylation by K252a. This data is for illustrative purposes to demonstrate the expected experimental outcome.
| K252a Concentration (nM) | This compound (1 µM) | Normalized Phospho-TrkB Levels (Relative to this compound alone) | Standard Deviation |
| 0 | + | 1.00 | 0.08 |
| 1 | + | 0.85 | 0.06 |
| 10 | + | 0.45 | 0.05 |
| 50 | + | 0.15 | 0.03 |
| 100 | + | 0.05 | 0.02 |
| 200 | + | 0.01 | 0.01 |
| 0 | - | 0.02 | 0.01 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is based on the known mechanisms of this compound and K252a and does not represent actual experimental results.
Experimental Protocols
A detailed protocol for a cell-based Western blot assay to determine the inhibitory effect of K252a on this compound-mediated TrkB phosphorylation is provided below.
Protocol: Western Blot for TrkB Phosphorylation
1. Cell Culture and Treatment:
-
Cell Line: Use a cell line that endogenously expresses TrkB (e.g., SH-SY5Y neuroblastoma cells) or a cell line engineered to overexpress TrkB (e.g., NIH/3T3-TrkB).
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of K252a (e.g., 0, 1, 10, 50, 100, 200 nM) for 1 hour.
-
Agonist Stimulation: Add this compound (e.g., 1 µM final concentration) to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle-only control.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, and a protease inhibitor cocktail).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TrkB (e.g., anti-phospho-TrkB Tyr816).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
5. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total TrkB and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-TrkB to total TrkB for each condition.
-
Normalize the results to the this compound-only treated sample.
Mandatory Visualizations
Caption: this compound-mediated TrkB signaling and its inhibition by K252a.
Caption: Experimental workflow for assessing K252a inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A Small Molecule TrkB Neurotrophin Receptor Partial Agonist as Possible Treatment for Experimental Nonarteritic Anterior Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
1NMPP1 as a Selective Inhibitor for Elucidating Deoxygedunin-Induced Signaling Pathways: A Comparative Guide
In the landscape of cellular signaling research, the precise dissection of kinase-mediated pathways is paramount to understanding complex biological processes. This guide provides a comprehensive comparison of 1NMPP1, a selective inhibitor of analog-sensitive (AS) kinases, in the context of studies involving Deoxygedunin, a potent TrkB agonist. While 1NMPP1 does not directly inhibit this compound, it serves as an invaluable tool to investigate the downstream signaling cascades initiated by this compound's activation of the TrkB receptor. This guide is intended for researchers, scientists, and drug development professionals seeking to employ chemical genetics to unravel the intricacies of neurotrophic factor signaling.
Introduction to this compound and 1NMPP1
This compound is a natural product derived from the Indian neem tree that has been identified as a potent agonist of the Tropomyosin receptor kinase B (TrkB).[1][2][3] It mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF) by binding to and activating the TrkB receptor, thereby promoting neuronal survival and plasticity.[1][2][4]
1NMPP1 is a cell-permeable pyrazolo[3,4-d]pyrimidine analog that selectively inhibits engineered protein kinases containing a modified "gatekeeper" residue in their ATP-binding pocket.[5][6][7] This chemical genetics approach allows for the highly specific and rapid inhibition of a single kinase within a complex signaling network, providing a powerful method to probe kinase function.
Comparative Analysis of Kinase Inhibition Strategies in this compound Studies
The study of this compound-induced TrkB signaling often requires the inhibition of downstream kinases to elucidate their specific roles. The following table compares the use of 1NMPP1 with conventional kinase inhibitors.
| Feature | 1NMPP1 with Analog-Sensitive (AS) Kinase | Conventional Kinase Inhibitors |
| Specificity | High: Inhibits only the engineered AS-kinase.[5][6] | Variable: Often exhibit off-target effects, inhibiting multiple kinases. |
| Mechanism | Binds to a specifically engineered pocket in the AS-kinase.[7] | Typically compete with ATP for binding to the active site of wild-type kinases. |
| Rapidity of Onset | Rapid and reversible inhibition.[5] | Variable, depending on the inhibitor's properties. |
| Applicability | Requires genetic modification of the target kinase.[7] | Can be applied directly to wild-type cells and organisms. |
| Off-Target Effects | Minimal, as it does not inhibit wild-type kinases.[8] | A significant concern, potentially confounding experimental results. |
Quantitative Comparison of 1NMPP1 and Alternative Inhibitors
The table below presents the 50% inhibitory concentrations (IC50) for 1NMPP1 against various analog-sensitive kinases, alongside IC50 values for common inhibitors of kinases downstream of TrkB signaling.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| 1NMPP1 | v-Src-as1 | 4.3 | [9][10] |
| c-Fyn-as1 | 3.2 | [9][10] | |
| CDK2-as1 | 5.0 | [10] | |
| CAMKII-as1 | 8.0 | [10] | |
| Cdk7as/as | ~50 | [9][11] | |
| U0126 | MEK1/2 | 72 / 58 | |
| LY294002 | PI3K | 1400 | |
| Akt inhibitor VIII | Akt1/2 | 58 |
Experimental Protocols
Generation of Analog-Sensitive (AS) Kinase Mutants
-
Identify the Gatekeeper Residue: Align the primary amino acid sequence of the kinase of interest with other known kinases to identify the conserved gatekeeper residue in the ATP-binding pocket.
-
Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce a point mutation in the kinase's cDNA, replacing the bulky gatekeeper residue (e.g., Phenylalanine, Leucine, Methionine) with a smaller one (Glycine or Alanine).
-
Vector Ligation and Transformation: Ligate the mutated kinase cDNA into a suitable expression vector (e.g., pcDNA3.1, pEGFP). Transform the vector into competent E. coli for plasmid amplification.
-
Sequence Verification: Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
-
Cell Transfection: Transfect the sequence-verified plasmid into the desired cell line for expression of the AS-kinase.
In Vitro Kinase Assay with 1NMPP1
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mg/ml bovine serum albumin, 100 µM CaCl2, 2 µM dithiothreitol, and 2 µM ATP.[5]
-
Set up Reactions: In a microcentrifuge tube, combine the purified AS-kinase, the reaction buffer, a suitable substrate peptide, and varying concentrations of 1NMPP1 (or DMSO as a vehicle control).
-
Initiate Reaction: Add [γ-32P]ATP to initiate the kinase reaction.
-
Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Quantify: Spot the reaction mixture onto P81 phosphocellulose paper and wash with phosphoric acid to remove unincorporated [γ-32P]ATP. Quantify the incorporated radioactivity using a scintillation counter to determine kinase activity.
Western Blotting for Phospho-Protein Analysis
-
Cell Lysis: Lyse cells treated with this compound and/or 1NMPP1 in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of the kinases of interest (e.g., p-Akt, Akt, p-ERK, ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. This compound, a Natural Product with Potent Neurotrophic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a natural product with potent neurotrophic activity in mice [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule TrkB agonist this compound protects nigrostriatal dopaminergic neurons from 6-OHDA and MPTP induced neurotoxicity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. xcessbio.com [xcessbio.com]
A Head-to-Head Comparison of Deoxygedunin and Other TrkB Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of TrkB agonists offers a promising frontier for therapeutic intervention in a range of neurological disorders. This guide provides a detailed, data-driven comparison of Deoxygedunin, a natural product-derived TrkB agonist, with other notable small molecules and antibody-based agonists. We present quantitative data, detailed experimental protocols, and visual representations of key biological processes to facilitate an objective evaluation of these compounds.
This compound: A Natural Product with Neurotrophic Potential
This compound, a derivative of a natural product isolated from the Indian neem tree, has emerged as a small molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] this compound binds to the extracellular domain of TrkB, promoting its dimerization and subsequent autophosphorylation, thereby activating downstream signaling cascades crucial for neuronal survival, growth, and plasticity.[2]
Quantitative Comparison of TrkB Agonists
To provide a clear and objective comparison, the following table summarizes key quantitative data for this compound and other prominent TrkB agonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Agonist | Type | Target | Binding Affinity (Kd) | Potency (EC50) | Source |
| This compound | Small Molecule | TrkB | 1.4 µM | Not explicitly reported | [3] |
| 7,8-Dihydroxyflavone (B1666355) (7,8-DHF) | Small Molecule | TrkB | ~320 nM | Not explicitly reported | [4] |
| LM22A-4 | Small Molecule | TrkB | Nanomolar affinity | Induces TrkB activation in the nanomolar range | [5][6] |
| ZEB85 | Antibody | TrkB | - | 470 pM (for TrkB phosphorylation) | [2] |
| AS86 | Antibody | TrkB | - | 0.039 nM (in cell survival assay) | [7] |
| BDNF (endogenous ligand) | Neurotrophin | TrkB | ~10⁻¹⁰ M | 190 pM (for TrkB phosphorylation) | [2] |
Mechanism of Action and Signaling Pathways
TrkB agonists, including this compound, mimic the action of BDNF by binding to the TrkB receptor and initiating a cascade of intracellular signaling events. The primary pathways activated are the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which collectively promote neuronal survival, differentiation, and synaptic plasticity.
Caption: TrkB receptor signaling cascade initiated by an agonist.
Head-to-Head Experimental Insights
Direct comparative studies between this compound and other TrkB agonists are limited. However, one study noted that this compound and 7,8-DHF display "comparable agonistic activity on TrkB receptor".[2] Both compounds have been shown to be orally bioavailable and can activate TrkB in the mouse brain.[2][8] In a forced swim test, an animal model of depression, this compound was suggested to have a more robust antidepressant effect than 7,8-DHF.[2]
Antibody-based agonists like ZEB85 and AS86 demonstrate significantly higher potency in the picomolar to low nanomolar range for TrkB activation compared to the micromolar affinity of this compound.[2][7] This highlights a key difference between small molecule and biologic agonists, with antibodies often exhibiting greater target affinity and specificity.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
TrkB Dimerization Assay (GST Pull-Down)
This assay is used to determine if a compound induces the dimerization of the TrkB receptor.
Caption: Workflow for TrkB dimerization assay using GST pull-down.
Protocol:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding GST-tagged TrkB and HA-tagged TrkB using a suitable transfection reagent.
-
Compound Treatment: After 24-48 hours, treat the transfected cells with the test compound (e.g., this compound) or a vehicle control for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
GST Pull-Down: Incubate the cell lysates with Glutathione-Sepharose beads to capture the GST-TrkB fusion protein and any interacting partners.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a high concentration of reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-HA antibody to detect the presence of HA-TrkB, which indicates its co-precipitation with GST-TrkB and thus, receptor dimerization.
TrkB Autophosphorylation Assay (Western Blot)
This assay measures the activation of the TrkB receptor by detecting its autophosphorylation on specific tyrosine residues.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., primary neurons or cells overexpressing TrkB) and treat with the TrkB agonist for various times and concentrations.
-
Cell Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total TrkB or β-actin) to determine the relative level of TrkB phosphorylation.
Conclusion
This compound represents a valuable tool for studying TrkB signaling and holds potential as a therapeutic lead. Its natural product origin and oral bioavailability are advantageous characteristics. However, when compared to other TrkB agonists, particularly antibody-based therapeutics, its potency is considerably lower. The choice of a TrkB agonist for research or therapeutic development will ultimately depend on the specific application, balancing factors such as potency, selectivity, bioavailability, and cost of production. This guide provides a foundational dataset and standardized protocols to aid in these critical decisions.
References
- 1. Activation of TrkB-Akt signaling rescues deficits in a mouse model of SCA6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule TrkB Neurotrophin Receptor Partial Agonist as Possible Treatment for Experimental Nonarteritic Anterior Ischemic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of a TrkB agonistic antibody for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Deoxygedunin's Antidepressant Potential in Preclinical Models
For Immediate Release
This guide provides a comparative analysis of the antidepressant-like effects of Deoxygedunin, a natural product derived from the Indian neem tree, against established antidepressants, Fluoxetine and Ketamine, in validated animal models. This document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of supporting experimental data, detailed methodologies, and relevant signaling pathways to facilitate informed decisions in antidepressant research.
This compound has emerged as a promising compound due to its neurotrophic activities.[1][2] Preclinical studies highlight its potential as an antidepressant by activating the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), a key molecule in neurogenesis and synaptic plasticity.[1][2][3] This mechanism presents a novel pathway for antidepressant action compared to traditional monoaminergic modulators and glutamatergic antagonists.
Comparative Efficacy in Behavioral Models
The antidepressant potential of a compound is typically assessed in rodents using a battery of behavioral tests that measure despair and anhedonia, core symptoms of depression. The most common tests are the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose (B13894) Preference Test (SPT).
Below is a summary of the performance of this compound alongside the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluoxetine and the N-methyl-D-aspartate (NMDA) receptor antagonist Ketamine in these models.
| Compound | Test | Animal Model | Dose | Key Finding |
| This compound | Forced Swim Test (FST) | Male Mice | 5 mg/kg (i.p.) | ~45% reduction in immobility time compared to vehicle control. Effect is more potent than 7,8-DHF (another TrkB agonist) and comparable to Imipramine (20 mg/kg).[1] |
| Tail Suspension Test (TST) | - | - | Data not available in published literature. | |
| Sucrose Preference Test (SPT) | - | - | Data not available in published literature. | |
| Fluoxetine | Forced Swim Test (FST) | C57BL/6 Mice | 18 mg/kg/day (chronic) | Significant increase in mobility duration in a corticosterone-induced depression model.[4] |
| Tail Suspension Test (TST) | Female MRL/MpJ Mice | 10 mg/kg (acute) | Significant reduction in immobility time compared to saline-treated controls.[5] | |
| Sucrose Preference Test (SPT) | C57BL/6J Mice | 10 mg/kg/day (chronic) | Reversed lipopolysaccharide (LPS)-induced deficits in sucrose preference.[6] | |
| Ketamine | Forced Swim Test (FST) | Male C57BL/6J Mice | 30 mg/kg (acute) | Significant decrease in immobility in mice subjected to unpredictable chronic stress.[7] |
| Tail Suspension Test (TST) | Female Mice | 5 mg/kg (acute) | Significant decrease in immobility time from ~213s (control) to ~130s.[4] | |
| Sucrose Preference Test (SPT) | C57BL/6J Mice | 10 mg/kg (acute) | Reversed chronic social defeat stress-induced deficits in sucrose preference.[2] |
Note: The data presented is compiled from various studies. Direct comparison should be made with caution due to potential variations in experimental protocols, animal strains, and laboratory conditions.
Signaling Pathways and Mechanism of Action
The antidepressant effects of this compound, Fluoxetine, and Ketamine are mediated by distinct molecular pathways. Understanding these mechanisms is crucial for developing targeted therapies.
This compound: TrkB Receptor Activation
This compound acts as a potent agonist of the TrkB receptor, mimicking the neurotrophic effects of BDNF.[1][3] This activation is independent of BDNF itself and triggers downstream signaling cascades, including MAPK/ERK, PI3K/Akt, and PLCγ, which are critical for neuronal survival, growth, and synaptic plasticity.[1] The antidepressant effects of this compound are abolished in mice with a non-functional TrkB receptor, confirming its mechanism of action.[1]
Caption: this compound activates the TrkB receptor, initiating key neurotrophic signaling pathways.
Fluoxetine and Ketamine: Alternative Mechanisms
Fluoxetine, a cornerstone SSRI, primarily functions by blocking the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. Its therapeutic effects often require chronic administration and have been linked to increased hippocampal neurogenesis.[4]
Ketamine offers a rapid antidepressant response by blocking NMDA receptors, a key component of the glutamate (B1630785) system. This action leads to a surge in glutamate release, activation of AMPA receptors, and subsequent stimulation of the mTOR signaling pathway, which rapidly enhances synaptogenesis.[8][9][10]
Experimental Protocols
Standardized protocols are essential for the validity and reproducibility of behavioral data in antidepressant studies.
Forced Swim Test (FST)
The FST is a widely used test to screen for antidepressant efficacy.[11][12] It is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable, stressful situation (a cylinder of water), and that this "behavioral despair" is reversed by effective antidepressants.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its hind paws or tail (e.g., 15 cm).[11]
-
Procedure: Mice are placed individually into the cylinder for a 6-minute session.[11] The session is typically video-recorded for later analysis.
-
Scoring: The duration of immobility (the time the mouse spends floating passively with only minor movements to keep its head above water) is scored, usually during the last 4 minutes of the test.[1] A decrease in immobility time is indicative of an antidepressant-like effect.
Caption: Workflow for the Forced Swim Test (FST) in mice.
Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of despair by subjecting the mouse to an inescapable but moderately stressful situation.[13][14]
-
Apparatus: An enclosed box or chamber that prevents the mouse from seeing its surroundings. A suspension bar is placed across the top.
-
Procedure: The mouse is suspended from the bar by its tail using adhesive tape, approximately 1-2 cm from the tip.[13] The duration of the test is typically 6 minutes.[14]
-
Scoring: The total time the mouse remains immobile is recorded.[13][14] Antidepressant compounds decrease the duration of immobility.
Sucrose Preference Test (SPT)
The SPT is the most common assay to measure anhedonia, the inability to experience pleasure.[7][15] Rodents naturally prefer sweet solutions, and a reduction in this preference is interpreted as an anhedonic-like state.
-
Habituation: For at least 48 hours, mice are habituated in their home cage to two drinking bottles.[15]
-
Baseline: For 24-48 hours, mice are presented with two bottles, one containing water and the other a 1% sucrose solution. The position of the bottles is switched daily to avoid place preference.[15]
-
Testing: Following a period of stress induction (in relevant models), the preference for sucrose is tested again. Fluid consumption from each bottle is measured by weighing the bottles before and after the test period.
-
Calculation: Sucrose preference is calculated as: (Volume of sucrose consumed / Total volume of fluid consumed) x 100%. A significant decrease in preference in the stress group compared to the control group, and a reversal of this deficit by a drug, indicates an antidepressant-like effect.
Conclusion
This compound demonstrates potent antidepressant-like activity in the Forced Swim Test, a primary screening tool for antidepressant efficacy. Its performance is comparable to that of established antidepressants. The unique mechanism of action, centered on the direct activation of the TrkB receptor, distinguishes it from current therapies and presents a promising avenue for the development of novel treatments for depression.
Further investigation is warranted to characterize the effects of this compound in a broader range of behavioral models, particularly those assessing anhedonia (Sucrose Preference Test) and learned helplessness (Tail Suspension Test), to build a more comprehensive preclinical profile. The existing data strongly supports its continued evaluation as a potential next-generation antidepressant.
References
- 1. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C57BL/6N mice show a sub-strain specific resistance to the psychotomimetic effects of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluoxetine exposure in adolescent and adult female mice decreases cocaine and sucrose preference later in life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enduring effects of adolescent ketamine exposure on cocaine- and sucrose-induced reward in male and female C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a natural product with potent neurotrophic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Natural Product with Potent Neurotrophic Activity in Mice | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Deoxygedunin and Other Neurotrophic Factors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotrophic properties of Deoxygedunin against other key neurotrophic factors. This analysis is supported by experimental data, detailed methodologies, and visual representations of associated signaling pathways and workflows.
This compound, a natural product derived from the Indian neem tree, has emerged as a promising small molecule with potent neurotrophic activity.[1][2] Unlike traditional protein-based neurotrophic factors, this compound is orally bioavailable and can cross the blood-brain barrier, making it an attractive therapeutic candidate for a range of neurological disorders.[1][2] This guide will delve into a comparative analysis of this compound, Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Neurotrophin-3 (NT-3), and another small-molecule TrkB agonist, 7,8-dihydroxyflavone (B1666355) (7,8-DHF).
Quantitative Comparison of Neurotrophic Factors
The following table summarizes the key quantitative parameters of this compound and other selected neurotrophic factors, providing a basis for their comparative evaluation.
| Feature | This compound | 7,8-Dihydroxyflavone (7,8-DHF) | Brain-Derived Neurotrophic Factor (BDNF) | Nerve Growth Factor (NGF) | Neurotrophin-3 (NT-3) |
| Type | Small Molecule | Small Molecule | Protein (Neurotrophin) | Protein (Neurotrophin) | Protein (Neurotrophin) |
| Primary Receptor | TrkB | TrkB | TrkB | TrkA | TrkC (also binds TrkA and TrkB with lower affinity) |
| Binding Affinity (Kd) | ~1.4 µM to TrkB[3] | ~15.4 nM - 320 nM to TrkB[4][5] | High affinity: ~1.7 nM to TrkB[4]; Low affinity binding also observed[6] | High affinity to TrkA[7] | High affinity: Kd = 1.8 x 10⁻¹¹ M to sensory neurons; Low affinity: Kd = 8 x 10⁻¹⁰ M[8] |
| Mechanism of Action | TrkB agonist, acts independently of BDNF[1][9] | TrkB agonist, acts independently of BDNF[4] | Ligand for TrkB receptor[9] | Ligand for TrkA receptor | Ligand for TrkC receptor |
| Key Biological Effects | Neuroprotective, anti-depressant, enhances learning and memory[1][2][10] | Neuroprotective, anti-depressant, potential in various neurological disorders[4] | Neuronal survival, differentiation, synaptic plasticity[11] | Survival and maintenance of sensory and sympathetic neurons | Survival and differentiation of specific neuron populations |
| Oral Bioavailability | Yes[1][2] | Yes[4] | No | No | No |
| Blood-Brain Barrier Penetration | Yes[1] | Yes[4][5] | Poor | Poor | Poor |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate replication and further investigation.
TrkB Activation Assay
This assay is crucial for determining the ability of a compound to activate the TrkB receptor.
Objective: To assess the phosphorylation of TrkB as an indicator of its activation.
Materials:
-
Primary cortical neurons or cell lines expressing TrkB (e.g., HEK293-TrkB)
-
Test compounds (this compound, 7,8-DHF, BDNF)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-TrkB (Tyr816), anti-TrkB
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: Culture primary cortical neurons or TrkB-expressing cells to optimal confluency. Treat the cells with varying concentrations of the test compounds or vehicle control for a specified duration (e.g., 30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional): For enhanced detection, TrkB can be immunoprecipitated from the cell lysates using an anti-TrkB antibody.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TrkB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-TrkB and total TrkB. Normalize the phospho-TrkB signal to the total TrkB signal to determine the extent of receptor activation.
Forced Swim Test (Mouse)
This widely used behavioral test assesses depressive-like behavior in rodents.
Objective: To evaluate the antidepressant-like effects of a compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder of water.
Materials:
-
Male C57BL/6 mice
-
Cylindrical glass beakers (e.g., 25 cm height, 10 cm diameter)
-
Water at a controlled temperature (23-25°C)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each mouse individually into a beaker filled with water (15 cm deep) for a 15-minute period. This session is for habituation and is not scored.
-
Drug Administration: Administer the test compound (e.g., this compound, 7,8-DHF) or vehicle control intraperitoneally (i.p.) at a specified time before the test session (e.g., 30 minutes).
-
Test Session (Day 2): 24 hours after the pre-test, place the mice back into the beakers for a 6-minute test session.
-
Behavioral Scoring: Record the entire 6-minute session. Score the last 4 minutes of the session for the duration of immobility, defined as the time the mouse floats motionless or makes only small movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the treatment and control groups. A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.
Conditioned Fear Test (Mouse)
This test assesses fear-associated learning and memory.
Objective: To evaluate the effect of a compound on the acquisition and retention of fear memory.
Materials:
-
Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera.
-
Contextual chamber and a novel context chamber.
-
Software for controlling the stimuli and recording the behavior.
Procedure:
-
Habituation (Day 1): Place each mouse in the conditioning chamber and allow it to explore freely for a few minutes.
-
Conditioning (Day 1):
-
Present a neutral conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).
-
Immediately following the CS, deliver a mild aversive unconditioned stimulus (US), a footshock (e.g., 0.5 mA for 2 seconds).
-
Repeat the CS-US pairing several times with an inter-trial interval.
-
-
Contextual Fear Testing (Day 2): Place the mouse back into the original conditioning chamber (context A) without any auditory cues or footshocks. Record the amount of time the mouse spends "freezing" (complete lack of movement except for respiration) as a measure of contextual fear memory.
-
Cued Fear Testing (Day 3): Place the mouse in a novel context (context B) with different visual, tactile, and olfactory cues. After a baseline period, present the auditory cue (CS) without the footshock. Record the freezing behavior as a measure of cued fear memory.
-
Data Analysis: Compare the percentage of freezing time between the treatment and control groups for both contextual and cued fear tests. An increase in freezing time suggests enhanced fear memory.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound signaling pathway.
Caption: General neurotrophin signaling pathways.
Caption: Forced swim test experimental workflow.
Caption: Conditioned fear test experimental workflow.
Conclusion
This compound presents a compelling profile as a neurotrophic agent, particularly due to its nature as an orally bioavailable small molecule that can penetrate the blood-brain barrier. Its ability to activate the TrkB receptor independently of BDNF opens up new avenues for therapeutic intervention in neurological and psychiatric disorders where BDNF signaling is compromised. While endogenous neurotrophic factors like BDNF are potent regulators of neuronal function, their therapeutic application is limited by poor pharmacokinetic properties. Small molecule mimetics like this compound and 7,8-DHF offer a promising alternative, though further research is needed to fully elucidate their long-term efficacy and safety profiles in clinical settings. This guide provides a foundational comparison to aid researchers in navigating the landscape of neurotrophic factors and their potential therapeutic applications.
References
- 1. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Binding of neurotrophin-3 to its neuronal receptors and interactions with nerve growth factor and brain-derived neurotrophic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SOP of fear conditioning test [ja.brc.riken.jp]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Deoxygedunin
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. Deoxygedunin, a natural limonoid with significant research interest for its potential neuroprotective effects, requires careful handling and disposal to mitigate environmental and safety risks.[1] This guide provides a clear, procedural framework for the proper disposal of this compound, ensuring compliance and safety in your laboratory operations.
Core Disposal Principles
The primary method for the disposal of this compound involves its destruction at a licensed chemical incineration facility. This process ensures the complete breakdown of the compound, preventing its release into the environment.
Key Disposal Considerations:
-
Professional Disposal: this compound should be disposed of by a licensed chemical destruction plant.[2]
-
Incineration: Controlled incineration with flue gas scrubbing is the recommended method of destruction.[2]
-
Environmental Protection: It is crucial to prevent the contamination of water sources, foodstuffs, animal feed, or seeds with this compound.[2]
-
Wastewater Systems: Under no circumstances should this compound be discharged into sewer systems.[2]
Quantitative Data Summary
While specific quantitative disposal limits are subject to local regulations, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value |
| Molecular Formula | C₂₈H₃₄O₆ |
| Molar Mass | 466.57 g/mol |
| Boiling Point | 586.1°C at 760 mmHg |
| Flash Point | 308.3°C |
| Density | 1.22 g/cm³ |
Source: LookChem, PubChem[3][4]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Handle with appropriate chemical-resistant gloves (inspected prior to use) and wear fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder, contaminated gloves, bench paper, and other solid materials in a designated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with chemical waste and have a secure lid.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
3. Labeling and Storage:
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the approximate quantity. Include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Deoxygedunin
Essential Safety and Handling Guide for Deoxygedunin
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling to avoid potential health hazards. Key precautions include avoiding dust formation and preventing contact with the skin, eyes, and respiratory tract.[1] The use of appropriate Personal Protective Equipment (PPE) is mandatory.
A summary of the required PPE is provided in the table below.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Skin Protection | Chemical-impermeable gloves; Fire/flame resistant and impervious clothing | Gloves must satisfy EU Directive 89/686/EEC and standard EN 374[1] |
| Respiratory Protection | Full-face respirator | Required if exposure limits are exceeded or irritation/symptoms occur[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical when working with this compound to minimize exposure risk.
Pre-Handling Preparations
-
Ventilation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Equipment Check: Inspect all PPE for integrity before use. Gloves must be checked for any signs of degradation or perforation.[1]
-
Emergency Stations: Confirm that safety showers and eyewash stations are accessible and operational.
-
Ignition Sources: Remove all potential sources of ignition from the handling area.[1]
Handling Procedures
-
Donning PPE: Put on all required PPE as specified in the table above. This includes a lab coat or gown, gloves, and safety goggles.
-
Substance Handling:
-
Avoid actions that could generate dust, such as vigorous scraping or shaking.
-
When weighing or transferring the substance, use tools and techniques that minimize aerosolization.
-
-
Contamination Avoidance: Do not allow the chemical to come into contact with skin or eyes.[1] Wash hands thoroughly after handling, even if gloves were worn.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel to a safe area, keeping them upwind of the spill.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
First-Aid Measures
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Collection: Collect waste material, including contaminated PPE and cleaning materials, in a suitable, clearly labeled, and closed container.[1]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere to all local, state, and federal environmental regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
